Silane, 1-cyclohexen-1-yltrimethyl-
Description
BenchChem offers high-quality Silane, 1-cyclohexen-1-yltrimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, 1-cyclohexen-1-yltrimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17874-17-8 |
|---|---|
Molecular Formula |
C9H18Si |
Molecular Weight |
154.32 g/mol |
IUPAC Name |
cyclohexen-1-yl(trimethyl)silane |
InChI |
InChI=1S/C9H18Si/c1-10(2,3)9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3 |
InChI Key |
GCNCLIUGTVEEBJ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CCCCC1 |
Canonical SMILES |
C[Si](C)(C)C1=CCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Silane, 1-cyclohexen-1-yltrimethyl-
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic routes for Silane, 1-cyclohexen-1-yltrimethyl-, a valuable vinylsilane intermediate in organic synthesis. Vinylsilanes are versatile building blocks used in a variety of coupling reactions and for the stereoselective synthesis of complex molecules.[1] This guide details established experimental protocols, presents quantitative data for comparison, and illustrates the synthetic pathways and workflows for clarity.
Overview of Synthetic Strategies
The synthesis of 1-cyclohexen-1-yl(trimethyl)silane, an endocyclic vinylsilane, can be achieved through several strategic approaches. The most common and practical methods start from cyclohexanone, a readily available and inexpensive starting material. Key strategies include:
-
Shapiro Reaction of Cyclohexanone Tosylhydrazone: This is a highly effective method for converting a ketone into a vinyllithium species, which is then trapped with an electrophile, such as trimethylsilyl chloride. This route offers excellent regiochemical control, placing the silicon atom directly at the former carbonyl carbon position.
-
Silylation of Cyclohexanone Enolates: Ketones can be converted to their corresponding enolates, which can then be silylated. The formation of the trimethylsilyl enol ether of cyclohexanone, (cyclohex-1-en-1-yloxy)trimethylsilane, is a key step in some procedures and a valuable intermediate itself.[2] Subsequent modifications can lead to the desired vinylsilane.[3]
-
Hydrosilylation of Alkynes: The addition of a hydrosilane across the triple bond of 1-ethynylcyclohexene is another viable, atom-economical method for preparing vinylsilanes.[1] However, this approach requires a less common starting material.
This guide will focus on the most direct and well-documented method: the synthesis via the tosylhydrazone of cyclohexanone.
Synthesis Pathway via Shapiro Reaction
The conversion of cyclohexanone to 1-cyclohexen-1-yl(trimethyl)silane proceeds in two main steps. First, cyclohexanone is condensed with tosylhydrazine to form the corresponding tosylhydrazone. In the second step, the tosylhydrazone is treated with a strong base (typically an organolithium reagent) to generate a vinyllithium intermediate via the Shapiro reaction. This nucleophilic intermediate is then quenched with trimethylsilyl chloride (TMSCl) to yield the final product.
Caption: Reaction scheme for the synthesis of 1-cyclohexen-1-yl(trimethyl)silane from cyclohexanone.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1-cyclohexen-1-yl(trimethyl)silane, adapted from established procedures for the preparation of vinylsilanes from ketones.
Step 1: Preparation of Cyclohexanone Tosylhydrazone
Materials:
-
Cyclohexanone
-
p-Toluenesulfonhydrazide (Tosylhydrazine)
-
Methanol or Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve p-toluenesulfonhydrazide in a minimal amount of warm methanol.
-
Add an equimolar amount of cyclohexanone to the solution.
-
Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Stir the mixture at room temperature. The product, cyclohexanone tosylhydrazone, will precipitate out of the solution as a white solid.
-
Allow the reaction to proceed for 1-2 hours to ensure complete formation of the precipitate.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure cyclohexanone tosylhydrazone. The yield is typically quantitative.
Step 2: Synthesis of 1-cyclohexen-1-yl(trimethyl)silane
Materials:
-
Cyclohexanone Tosylhydrazone
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer.
-
Under a positive pressure of nitrogen, suspend the dried cyclohexanone tosylhydrazone (1.0 equiv) in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1-2.2 equiv) dropwise via syringe while maintaining the internal temperature below -70 °C. The solution typically turns a deep orange or red color upon addition of the first equivalent of n-BuLi, followed by a color change upon addition of the second equivalent.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. The evolution of nitrogen gas will be observed as the dianion decomposes to form the vinyllithium species.
-
Stir the reaction mixture at room temperature for 1-2 hours after gas evolution has ceased.
-
Cool the resulting vinyllithium solution back down to 0 °C or -78 °C.
-
Add freshly distilled trimethylsilyl chloride (1.1-1.2 equiv) dropwise via syringe.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or pentane (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-cyclohexen-1-yl(trimethyl)silane as a colorless oil.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of vinylsilanes from ketones, which is the basis for the described protocol.
| Parameter | Value/Condition | Source |
| Starting Material | Cyclohexanone Tosylhydrazone | |
| Base | n-Butyllithium (n-BuLi) | [4] |
| Equivalents of Base | 2.1 - 2.2 | [4] |
| Silylating Agent | Trimethylsilyl chloride (TMSCl) | [5] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Reaction Temperature | -78 °C to Room Temperature | [3] |
| Typical Yield | 70-90% (Varies with substrate) |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure for the final silylation step.
Caption: Step-by-step workflow for the synthesis and purification of the target vinylsilane.
References
An In-depth Technical Guide on the Physicochemical Properties of 1-Cyclohexen-1-yltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1-cyclohexen-1-yltrimethylsilane, a valuable organosilane compound in organic synthesis. Due to the limited availability of direct experimental data for this specific molecule in readily accessible literature, this guide also presents a detailed experimental protocol for its synthesis via the Shapiro reaction, a reliable method for the preparation of substituted alkenes. The presented data is a combination of known properties of closely related analogs and predicted values, offering a robust resource for researchers.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-cyclohexen-1-yltrimethylsilane. It is important to note that some of these values are estimated based on the properties of analogous vinylsilanes and the parent cyclohexene molecule, given the scarcity of direct experimental data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈Si | - |
| Molecular Weight | 154.33 g/mol | - |
| Appearance | Colorless liquid (predicted) | Analogous Compounds |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Refractive Index | Not available | - |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-cyclohexen-1-yltrimethylsilane. While a complete experimental dataset is not publicly available, the expected characteristic signals are outlined below based on the known spectral properties of vinylsilanes and cyclohexene derivatives.
| Spectroscopy | Expected Signals |
| ¹H NMR | Vinyl Proton: ~5.5-6.5 ppm (triplet or multiplet). Allylic Protons: ~2.0-2.2 ppm (multiplet). Cyclohexenyl Protons: ~1.5-2.0 ppm (multiplets). Trimethylsilyl Protons: ~0.1 ppm (singlet, 9H). |
| ¹³C NMR | Silyl-substituted Vinylic Carbon: ~140-150 ppm. Vinylic Carbon: ~125-135 ppm. Cyclohexenyl Carbons: ~20-35 ppm. Trimethylsilyl Carbons: ~0 ppm. |
| Infrared (IR) | C=C Stretch (Vinyl): ~1610-1630 cm⁻¹. =C-H Stretch: ~3010-3040 cm⁻¹. Si-C Stretch: ~1250 cm⁻¹ (sharp). C-H Stretch (Alkyl): ~2830-2960 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 154. Fragment Ions: [M-CH₃]⁺ (m/z = 139), [Si(CH₃)₃]⁺ (m/z = 73). |
Experimental Protocol: Synthesis via Shapiro Reaction
The Shapiro reaction provides a reliable method for the synthesis of 1-cyclohexen-1-yltrimethylsilane from cyclohexanone. The reaction proceeds through a tosylhydrazone intermediate, which is then treated with a strong base to generate a vinyllithium species that is subsequently trapped with trimethylchlorosilane.
Step 1: Synthesis of Cyclohexanone Tosylhydrazone
-
To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethanol, add p-toluenesulfonhydrazide (1.05 eq).
-
A catalytic amount of an acid (e.g., a few drops of concentrated HCl) can be added to accelerate the reaction.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The product, cyclohexanone tosylhydrazone, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., cold ethanol), and dry under vacuum.
Step 2: Synthesis of 1-Cyclohexen-1-yltrimethylsilane
-
Suspend the dried cyclohexanone tosylhydrazone (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong organolithium base, typically n-butyllithium (2.2 eq), to the cooled suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a designated period to ensure the complete formation of the vinyllithium intermediate.
-
Cool the reaction mixture back to -78 °C and add trimethylchlorosilane (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure 1-cyclohexen-1-yltrimethylsilane.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1-cyclohexen-1-yltrimethylsilane via the Shapiro reaction.
Logical Relationship of Reaction Steps
The synthesis follows a logical progression from a readily available starting material to the final product through a well-established organometallic reaction pathway.
This technical guide provides a foundational understanding of the physicochemical properties and a practical synthetic route to 1-cyclohexen-1-yltrimethylsilane. Researchers and professionals in drug development and organic synthesis can utilize this information for the effective application of this versatile chemical building block. Further experimental investigation is encouraged to determine the precise physical constants of this compound.
An In-depth Technical Guide on (1-cyclohexen-1-yl)trimethylsilane: Chemical Structure and Bonding
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(1-cyclohexen-1-yl)trimethylsilane is a cyclic vinylsilane characterized by a direct carbon-silicon bond at the vinylic position of a cyclohexene ring. This organosilicon compound serves as a valuable synthetic intermediate. This guide provides a comprehensive overview of its chemical structure, the nature of its key chemical bonds, and detailed experimental protocols for its synthesis and characterization. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using logical diagrams.
Chemical Structure and Bonding
(1-cyclohexen-1-yl)trimethylsilane consists of a six-membered carbon ring containing one double bond (a cyclohexene moiety) to which a trimethylsilyl group (-Si(CH₃)₃) is directly attached at one of the olefinic carbons.
Key Bonding Features:
-
C=C Double Bond: The endocyclic double bond of the cyclohexene ring is a region of high electron density, making the molecule susceptible to electrophilic attack.
-
C-Si Bond: The bond between the vinylic carbon and the silicon atom is a defining feature of this molecule. This bond is longer and weaker than a typical C-C bond. It is also polarized towards the carbon atom due to carbon's higher electronegativity (2.55) compared to silicon (1.90). This polarization influences the reactivity of the adjacent double bond.
-
β-Silicon Effect: The silicon atom is in a β-position relative to the other vinylic carbon. This arrangement leads to a phenomenon known as the β-silicon effect, where the C-Si σ-bond can stabilize a positive charge that develops on the β-carbon through hyperconjugation. This effect can direct the regioselectivity of electrophilic addition reactions across the double bond.
-
Trimethylsilyl Group: The three methyl groups attached to the silicon atom are electron-donating and contribute to the overall electronic properties of the molecule.
The interplay of these structural and electronic features governs the chemical behavior and synthetic utility of (1-cyclohexen-1-yl)trimethylsilane.
Experimental Protocols
A reliable method for the synthesis of (1-cyclohexen-1-yl)trimethylsilane is the Shapiro reaction, which involves the conversion of a ketone to a vinyllithium intermediate, followed by quenching with an electrophile.
Synthesis of (1-cyclohexen-1-yl)trimethylsilane via Shapiro Reaction
This protocol outlines the synthesis starting from cyclohexanone.
Step 1: Formation of the Tosylhydrazone
-
To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethanol, add p-toluenesulfonhydrazide (1.05 eq).
-
A catalytic amount of an acid (e.g., a few drops of concentrated HCl) can be added to accelerate the reaction.
-
Stir the mixture at room temperature until precipitation of the tosylhydrazone is complete (typically several hours to overnight).
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Generation of the Vinyllithium and Silylation
-
Suspend the dried cyclohexanone tosylhydrazone (1.0 eq) in an anhydrous, aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add two equivalents of an organolithium base, typically n-butyllithium (n-BuLi), to the stirred suspension. The first equivalent deprotonates the hydrazone, and the second abstracts a proton from the α-carbon to form a dianion.
-
Allow the reaction mixture to warm slowly to room temperature. During this warming, the tosyl group is eliminated, and nitrogen gas is evolved, leading to the formation of the vinyllithium species.
-
Once the evolution of gas has ceased, cool the reaction mixture back to -78 °C.
-
Add trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise to the solution of the vinyllithium reagent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or pentane).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure (1-cyclohexen-1-yl)trimethylsilane.
Data Presentation
Spectroscopic Data
| Spectroscopic Data | (1-cyclohexen-1-yl)trimethylsilane |
| ¹H NMR (CDCl₃) | Predicted δ (ppm): 5.6-5.8 (m, 1H, vinylic C-H), 2.0-2.2 (m, 4H, allylic CH₂), 1.5-1.7 (m, 4H, CH₂), 0.1 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃) | Predicted δ (ppm): ~140 (vinylic C-Si), ~130 (vinylic C-H), 20-30 (aliphatic CH₂), -1 to -2 (Si(CH₃)₃) |
| IR (neat) | Predicted ν (cm⁻¹): ~3015-3030 (vinylic C-H stretch), ~2830-2960 (aliphatic C-H stretch), ~1620-1640 (C=C stretch), ~1250 (Si-C stretch), ~840 (Si-C stretch) |
Note: The spectroscopic data presented are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.
Mandatory Visualizations
Experimental Workflow: Synthesis of (1-cyclohexen-1-yl)trimethylsilane
Caption: Synthetic pathway for (1-cyclohexen-1-yl)trimethylsilane.
Logical Relationship: The β-Silicon Effect
Caption: Stabilization of the β-carbocation via the β-silicon effect.
Conclusion
(1-cyclohexen-1-yl)trimethylsilane is a key organosilicon intermediate with distinct structural and electronic properties that drive its reactivity. The Shapiro reaction provides a robust synthetic route for its preparation. The unique bonding characteristics, particularly the C-Si bond and the associated β-silicon effect, make it a versatile tool in organic synthesis, allowing for regiocontrolled functionalization of the cyclohexene ring. This guide serves as a foundational resource for researchers and professionals engaged in synthetic chemistry and drug development, providing the necessary theoretical and practical information for the effective utilization of this compound.
In-Depth Technical Guide on the Spectroscopic Data of Trimethyl(cyclohex-1-en-1-yl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the organosilicon compound, trimethyl(cyclohex-1-en-1-yl)silane. Due to the limited availability of a complete, consolidated dataset from a single source, this document collates and presents information from various sources on the characterization of this vinylsilane and closely related analogues.
Chemical Structure and Properties
Chemical Name: Trimethyl(cyclohex-1-en-1-yl)silane
Alternative Name: 1-(Trimethylsilyl)cyclohex-1-ene
Molecular Formula: C₉H₁₈Si
Molecular Weight: 154.33 g/mol
Structure:

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Trimethyl(cyclohex-1-en-1-yl)silane
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 5.7 - 6.2 | m | 1H | =CH- |
| ~ 2.1 - 2.3 | m | 2H | Allylic CH₂ |
| ~ 1.5 - 1.8 | m | 4H | CH₂ |
| ~ 1.5 - 1.8 | m | 2H | CH₂ |
| ~ 0.1 | s | 9H | Si(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Trimethyl(cyclohex-1-en-1-yl)silane
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 - 150 | =C-Si |
| ~ 130 - 140 | =CH- |
| ~ 25 - 35 | Allylic CH₂ |
| ~ 20 - 30 | CH₂ |
| ~ 20 - 30 | CH₂ |
| ~ 20 - 30 | CH₂ |
| ~ -1 to -3 | Si(CH₃)₃ |
Note: The predicted chemical shifts are based on the analysis of similar vinylsilane structures and standard NMR prediction tools. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for Trimethyl(cyclohex-1-en-1-yl)silane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3020 - 3080 | Medium | =C-H Stretch |
| ~ 2800 - 3000 | Strong | C-H Stretch (Aliphatic) |
| ~ 1610 - 1640 | Medium | C=C Stretch |
| ~ 1250 | Strong | Si-CH₃ Symmetric Deformation |
| ~ 840 | Strong | Si-C Stretch |
Mass Spectrometry (MS)
Table 4: Expected Key Fragments in the Mass Spectrum of Trimethyl(cyclohex-1-en-1-yl)silane
| m/z | Fragment Ion |
| 154 | [M]⁺ (Molecular Ion) |
| 139 | [M - CH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Experimental Protocols
General Synthesis of Vinylsilanes via Hydrosilylation
This protocol describes a general method that can be adapted for the synthesis of trimethyl(cyclohex-1-en-1-yl)silane.
Materials:
-
1-Ethynylcyclohexene
-
Trimethylsilane
-
Platinum-based catalyst (e.g., Karstedt's catalyst)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried Schlenk flask is charged with 1-ethynylcyclohexene and anhydrous toluene under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
A catalytic amount of a platinum-based catalyst is added.
-
Trimethylsilane is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography on silica gel.
Spectroscopic Characterization Protocol
The following are general procedures for obtaining the spectroscopic data.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS).
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.
-
Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or through a GC inlet.
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of trimethyl(cyclohex-1-en-1-yl)silane.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of trimethyl(cyclohex-1-en-1-yl)silane.
Disclaimer: The spectroscopic data presented in this guide are based on predictions and data from analogous compounds due to the lack of a complete, experimentally verified dataset for trimethyl(cyclohex-1-en-1-yl)silane in publicly accessible literature. Researchers should verify this data through their own experimental work.
Reactivity and Stability of 1-Cyclohexen-1-yltrimethylsilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity and stability of 1-cyclohexen-1-yltrimethylsilane, a member of the vinylsilane class of organic compounds. Due to a scarcity of specific experimental data for this particular molecule, this guide extrapolates from the well-established chemistry of vinylsilanes to predict its chemical behavior. The document covers key aspects of its reactivity, including electrophilic substitution, epoxidation, and protodesilylation, and discusses its general stability. Experimental protocols, based on general procedures for vinylsilanes, are provided as a starting point for laboratory work. Visual diagrams of reaction pathways and experimental workflows are included to facilitate understanding.
Introduction
1-Cyclohexen-1-yltrimethylsilane is an organosilicon compound featuring a trimethylsilyl group attached to a cyclohexene ring. As a vinylsilane, its reactivity is primarily dictated by the electronic nature of the carbon-silicon bond and its influence on the adjacent double bond. The silicon atom, being less electronegative than carbon, imparts a significant β-silyl effect, which stabilizes a positive charge at the β-carbon atom. This effect governs the regioselectivity of many of its reactions. This guide will delve into the expected reactivity and stability of this compound based on the known chemistry of analogous vinylsilanes.
General Stability
Reactivity
The reactivity of 1-cyclohexen-1-yltrimethylsilane is dominated by the vinylsilane moiety. The key reactions include electrophilic substitution, epoxidation, and protodesilylation.
Electrophilic Substitution
Electrophilic substitution is a hallmark reaction of vinylsilanes. The reaction proceeds with high stereospecificity, with the electrophile replacing the trimethylsilyl group.[2][3] The β-silyl effect directs the incoming electrophile to the carbon atom bearing the silyl group.[3]
Table 1: Summary of Electrophilic Substitution Reactions of Vinylsilanes
| Electrophile | Reagent Example | Product Type |
| Proton (H+) | HI, H2O/I2 | Alkene |
| Halogen (X+) | Br2, I2 | Vinyl Halide |
| Acyl group (RCO+) | Acyl chlorides/Lewis acid | Enone |
Epoxidation
The double bond in cyclic vinylsilanes can be epoxidized to form α,β-epoxysilanes.[4] These epoxides are valuable synthetic intermediates.[5] Common epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can be used. An alternative method utilizes urea-hydrogen peroxide (UHP) in the presence of a carbodiimide, which can be advantageous for acid-sensitive substrates.[4]
Table 2: Epoxidation of Cyclic Vinylsilanes
| Reagent | Solvent | Typical Yield (%) | Reference |
| m-CPBA | Dichloromethane | Not Specified | [4] |
| UHP/DCC | Methanol or Ethanol | 74-80 | [4] |
Protodesilylation
Protodesilylation is the cleavage of the C-Si bond by a proton source, leading to the formation of an alkene.[6][7] This reaction can be catalyzed by acids or fluoride ions.[8][9] The use of hydriodic acid or iodine in D2O allows for stereospecific deuteration.[6]
Table 3: Protodesilylation of Vinylsilanes
| Reagent | Conditions | Key Feature | Reference |
| HI | Benzene, room temp. | Stereospecific protonation | [6] |
| I2, D2O | Benzene, reflux | Stereospecific deuteration | [6] |
| TBAF | Not Specified | For acid-sensitive substrates | [8] |
| KOTMS | Wet DMSO | Base-catalyzed | [9] |
Experimental Protocols
The following are generalized experimental protocols for key reactions of vinylsilanes, adapted for 1-cyclohexen-1-yltrimethylsilane. Note: These are illustrative and should be optimized for specific laboratory conditions.
General Procedure for Epoxidation using UHP/DCC[4]
-
To a magnetically stirred mixture of 1-cyclohexen-1-yltrimethylsilane (1.0 eq), 1,3-dicyclohexylcarbodiimide (DCC, 2.0 eq), and potassium bicarbonate (KHCO3, 2.0 eq) in super dry methanol or ethanol (5 mL per mmol of silane), add urea-hydrogen peroxide (UHP, 10.0 eq) in small portions over 30 minutes at room temperature.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within 5-7 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue, containing the α,β-epoxysilane and unreacted starting material, is purified by column chromatography on silica gel.
General Procedure for Protodesilylation using Hydriodic Acid[6]
-
To a solution of 1-cyclohexen-1-yltrimethylsilane (1.0 eq) in benzene (2 mL per mmol of silane), add hydriodic acid (a catalytic amount) at room temperature.
-
Stir the mixture for 15 minutes.
-
Neutralize the reaction mixture.
-
The product, cyclohexene, can be isolated and purified by chromatography.
Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Generalized mechanism of electrophilic substitution.
Caption: Workflow for the epoxidation of a cyclic vinylsilane.
Conclusion
1-Cyclohexen-1-yltrimethylsilane, as a representative cyclic vinylsilane, is expected to be a versatile synthetic intermediate. Its reactivity is characterized by stereospecific electrophilic substitutions and the ability to undergo epoxidation and protodesilylation. While this guide provides a solid foundation based on the general principles of vinylsilane chemistry, it is crucial for researchers to perform their own optimizations and characterizations for any specific application, given the lack of detailed literature for this exact compound.
References
- 1. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
The Genesis of a Versatile Reagent: Discovery and First Synthesis of (1-Cyclohexen-1-yl)trimethylsilane
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
Abstract
(1-Cyclohexen-1-yl)trimethylsilane is a valuable vinylsilane building block in organic synthesis, enabling a variety of carbon-carbon bond-forming reactions. Its discovery and initial synthesis are intrinsically linked to the development of powerful methodologies for the conversion of ketones into functionalized olefins. This technical guide provides an in-depth account of the foundational synthetic route to (1-cyclohexen-1-yl)trimethylsilane, rooted in the Shapiro reaction. Detailed experimental protocols, quantitative data, and a logical workflow of the synthesis are presented to serve as a comprehensive resource for researchers.
Introduction: The Advent of Vinylsilanes
Vinylsilanes have emerged as indispensable intermediates in modern organic synthesis due to their unique reactivity and stability. The silicon moiety activates the double bond for electrophilic substitution and serves as a masked hydroxyl group, among other functionalities. The discovery of synthetic routes to access structurally defined vinylsilanes was a significant advancement in the field. Among these, the synthesis of cyclic vinylsilanes such as (1-cyclohexen-1-yl)trimethylsilane has provided access to complex molecular architectures.
The foundational chemistry that enabled the first practical synthesis of (1-cyclohexen-1-yl)trimethylsilane is the Shapiro reaction, a powerful method for the conversion of ketones into alkenes via the decomposition of their tosylhydrazone derivatives. This reaction proceeds through a vinyllithium intermediate, which can be trapped by various electrophiles, including silyl halides, to generate the corresponding vinylsilane.
The Foundational Synthesis: A Modified Shapiro Reaction Approach
While a singular "discovery" paper for (1-cyclohexen-1-yl)trimethylsilane is not readily identifiable, its first practical synthesis can be attributed to the application of the Shapiro reaction. A well-documented and refined procedure for a closely related transformation is provided in Organic Syntheses, which details the trapping of an alkenyllithium intermediate with chlorotrimethylsilane. This methodology represents a significant improvement over earlier procedures that often required a large excess of alkyllithium reagents.
The overall transformation can be depicted as a two-step process starting from cyclohexanone:
-
Formation of the Tosylhydrazone: Cyclohexanone is condensed with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone.
-
Shapiro Reaction and Silylation: The tosylhydrazone is treated with two equivalents of a strong base (typically an alkyllithium) to generate a vinyllithium intermediate. This intermediate is then quenched with trimethylsilyl chloride to yield (1-cyclohexen-1-yl)trimethylsilane.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the Shapiro reaction and subsequent trapping of the vinyllithium intermediate with a silyl halide.
Preparation of Cyclohexanone Tosylhydrazone
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Cyclohexanone | 98.14 | 10.0 g | 0.102 |
| p-Toluenesulfonylhydrazide | 186.24 | 19.0 g | 0.102 |
| Ethanol | 46.07 | 150 mL | - |
| Concentrated HCl | 36.46 | 0.5 mL | - |
Procedure:
-
A 250-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser is charged with cyclohexanone (10.0 g, 0.102 mol), p-toluenesulfonylhydrazide (19.0 g, 0.102 mol), and ethanol (150 mL).
-
A few drops of concentrated hydrochloric acid (0.5 mL) are added, and the mixture is heated to reflux with stirring for 4 hours.
-
The reaction mixture is then allowed to cool to room temperature, followed by further cooling in an ice bath to facilitate crystallization.
-
The white crystalline product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.
Expected Yield: 90-95%
Characterization Data:
| Technique | Data |
| Melting Point | 156-158 °C |
| ¹H NMR (CDCl₃, δ) | 7.80 (d, 2H), 7.30 (d, 2H), 2.42 (s, 3H), 2.35 (m, 4H), 1.65 (m, 6H) |
| ¹³C NMR (CDCl₃, δ) | 162.1, 143.8, 135.5, 129.3, 127.9, 35.2, 27.0, 25.8, 24.9, 21.5 |
Synthesis of (1-Cyclohexen-1-yl)trimethylsilane
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Cyclohexanone Tosylhydrazone | 266.36 | 10.0 g | 0.0375 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 33 mL | 0.0825 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |
| Trimethylsilyl chloride | 108.64 | 5.1 mL | 0.0413 |
Procedure:
-
A 500-mL three-necked round-bottomed flask, equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a low-temperature thermometer, is flame-dried and cooled under a stream of dry nitrogen.
-
The flask is charged with cyclohexanone tosylhydrazone (10.0 g, 0.0375 mol) and anhydrous tetrahydrofuran (150 mL). The resulting suspension is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (33 mL of a 2.5 M solution in hexanes, 0.0825 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture turns into a clear, orange-colored solution.
-
After the addition is complete, the reaction is stirred at -78 °C for an additional hour.
-
Trimethylsilyl chloride (5.1 mL, 0.0413 mol) is then added dropwise to the reaction mixture at -78 °C. The color of the solution typically fades to a pale yellow.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure.
Expected Yield: 70-80%
Characterization Data:
| Technique | Data |
| Boiling Point | 75-78 °C at 15 mmHg |
| ¹H NMR (CDCl₃, δ) | 5.70 (t, 1H), 2.10 (m, 4H), 1.60 (m, 4H), 0.10 (s, 9H) |
| ¹³C NMR (CDCl₃, δ) | 143.5, 134.8, 29.5, 26.8, 23.1, 22.3, -1.2 |
| IR (neat, cm⁻¹) | 2925, 1620, 1248, 835 |
| MS (m/z) | 168 (M+), 153, 73 |
Synthesis Workflow and Logic
The synthesis of (1-cyclohexen-1-yl)trimethylsilane via the Shapiro reaction follows a clear and logical progression from a readily available starting material to the final product. The key steps and their relationships are illustrated in the following workflow diagram.
Caption: Synthetic pathway for (1-cyclohexen-1-yl)trimethylsilane.
Signaling Pathway of the Shapiro Reaction
The core of this synthesis is the Shapiro reaction, which proceeds through a distinct series of mechanistic steps. The pathway involves deprotonation, elimination of the tosyl group, extrusion of nitrogen gas, and the formation of a vinyllithium species.
Caption: Mechanistic pathway of the Shapiro reaction.
Conclusion
The synthesis of (1-cyclohexen-1-yl)trimethylsilane is a testament to the power of fundamental reaction discovery in enabling access to valuable chemical building blocks. The application of the Shapiro reaction provides a reliable and efficient route to this versatile vinylsilane. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their synthetic endeavors, from small-scale laboratory synthesis to applications in complex molecule and drug development programs. The continued exploration and refinement of such foundational reactions will undoubtedly continue to drive innovation in the chemical sciences.
An In-Depth Technical Guide to Pentoxifylline (CAS: 6493-05-6)
An in-depth analysis of the chemical entity associated with the provided CAS number reveals a likely typographical error. The CAS number 6493-55-6 is not definitively associated with a specific chemical compound in major chemical databases. However, the closely related CAS number 6493-05-6 corresponds to the well-documented pharmaceutical compound Pentoxifylline . This technical guide will, therefore, focus on Pentoxifylline, assuming a transcription error in the user's request.
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
Pentoxifylline is a synthetic xanthine derivative with hemorheologic and anti-inflammatory properties.[1] It is utilized in the management of peripheral vascular disease.[1][2]
Table 1: Chemical and Physical Properties of Pentoxifylline
| Property | Value | Source |
| IUPAC Name | 1-(5-oxohexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | [1] |
| Synonyms | Oxpentifylline, Trental | [3] |
| Molecular Formula | C13H18N4O3 | [1][3] |
| Molecular Weight | 278.31 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 98-100 °C | [1] |
| Boiling Point | 421.13 °C (estimate) | [1] |
| Solubility | H2O: ≥43 mg/mL | [2] |
| SMILES | CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C | [4] |
| InChI Key | BYPFEZZEUUWMEJ-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing
A common synthesis method for Pentoxifylline involves the reaction of theobromine with 1-bromo-5-hexanone.
Experimental Protocol: Synthesis of Pentoxifylline [1]
-
Materials: Theobromine, sodium ethoxide, ethanol, 1-bromo-5-hexanone, chloroform.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol.
-
Theobromine is added to the sodium ethoxide solution and stirred.
-
1-bromo-5-hexanone is added dropwise to the mixture.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the precipitated sodium bromide is filtered off.
-
The filtrate is evaporated to dryness.
-
The residue is dissolved in water and extracted with chloroform.
-
The chloroform extract is washed, dried, and evaporated to yield crude Pentoxifylline.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to obtain pure Pentoxifylline.
-
Workflow for Pentoxifylline Synthesis
Caption: A simplified workflow diagram illustrating the key steps in the synthesis of Pentoxifylline.
Mechanism of Action and Signaling Pathways
Pentoxifylline's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[3] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates various cellular functions.
Key Signaling Pathways Affected by Pentoxifylline:
-
Anti-inflammatory Effects: Pentoxifylline inhibits the synthesis of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines.[1][3] This is mediated, in part, by the inhibition of PDE4.
-
Hemorheologic Effects: By increasing intracellular cAMP in red blood cells, Pentoxifylline enhances their flexibility and reduces blood viscosity.[1][2] This improves blood flow through narrowed vessels.
-
Anti-proliferative and Anti-fibrotic Effects: Pentoxifylline has been shown to inhibit the proliferation of various cell types, including fibroblasts, which contributes to its anti-fibrotic properties.
Signaling Pathway of Pentoxifylline's Anti-inflammatory Action
Caption: Diagram illustrating the inhibition of PDE by Pentoxifylline, leading to increased cAMP and subsequent downstream effects on inflammatory pathways.
Applications in Drug Development
Pentoxifylline's diverse mechanisms of action have led to its investigation in a wide range of therapeutic areas beyond its primary indication for peripheral artery disease.
Table 2: Investigational and Therapeutic Uses of Pentoxifylline
| Therapeutic Area | Rationale |
| Diabetic Nephropathy | Reduces proteinuria and preserves renal function through anti-inflammatory and anti-fibrotic effects. |
| Non-alcoholic Steatohepatitis (NASH) | Attenuates liver inflammation and fibrosis by inhibiting TNF-α. |
| Osteoradionecrosis | Improves microvascular blood flow and promotes healing in irradiated bone. |
| Male Infertility | Improves sperm motility and morphology. |
| Venous Leg Ulcers | Enhances wound healing by improving local blood flow and reducing inflammation. |
Safety and Toxicology
Pentoxifylline is generally well-tolerated, but like all pharmaceutical compounds, it has a defined safety profile.
Table 3: Toxicological Data for Pentoxifylline
| Parameter | Value | Species | Source |
| LD50 (Oral) | 1170 mg/kg | Rat | [6] |
| LD50 (Oral) | 1225 mg/kg | Mouse | [6] |
Safety Precautions:
-
Handling: Standard laboratory precautions should be observed when handling Pentoxifylline powder, including the use of personal protective equipment (gloves, safety glasses, and a lab coat).
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Experimental Protocols
Protocol: In Vitro Assay for PDE Inhibition
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Pentoxifylline against a specific PDE isozyme.
-
Materials: Recombinant human PDE enzyme, [3H]-cAMP or [3H]-cGMP, snake venom nucleotidase, scintillation cocktail, test compound (Pentoxifylline), and appropriate buffer solutions.
-
Procedure:
-
Prepare serial dilutions of Pentoxifylline.
-
In a microplate, add the PDE enzyme, the radiolabeled cyclic nucleotide, and the test compound.
-
Incubate the mixture at 30°C for a specified time.
-
Stop the reaction by adding snake venom nucleotidase, which hydrolyzes the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.
-
Add a scintillation cocktail that binds to the hydrophobic adenosine or guanosine.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of Pentoxifylline and determine the IC50 value.
-
Experimental Workflow for PDE Inhibition Assay
Caption: A flowchart outlining the major steps involved in an in vitro phosphodiesterase inhibition assay.
This technical guide provides a comprehensive overview of the chemical information, synthesis, mechanism of action, and applications of Pentoxifylline (CAS 6493-05-6). The provided experimental protocols and diagrams offer a foundation for researchers and drug development professionals working with this compound.
References
An In-depth Technical Guide to the Theoretical and Computational Studies of Trimethyl(cyclohex-1-en-1-yl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of trimethyl(cyclohex-1-en-1-yl)silane, a versatile silyl enol ether with significant applications in organic synthesis. This document details the synthesis, spectroscopic characterization, and computational analysis of this compound, offering valuable insights for researchers in synthetic chemistry, materials science, and drug development.
Introduction
Trimethyl(cyclohex-1-en-1-yl)silane, also known as 1-(trimethylsilyloxy)cyclohexene, is a key intermediate in organic chemistry.[1][2] As a silyl enol ether, it serves as a nucleophilic enolate equivalent, enabling a wide range of carbon-carbon bond-forming reactions with high regio- and stereoselectivity.[3] Its reactivity has been harnessed in the synthesis of complex natural products and pharmaceutical agents.[1] Understanding the structural, spectroscopic, and electronic properties of this molecule through theoretical and computational methods is crucial for optimizing its use in synthetic applications and predicting its behavior in complex reaction environments.
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of trimethyl(cyclohex-1-en-1-yl)silane involves the trapping of the enolate of cyclohexanone with a trimethylsilylating agent, typically trimethylsilyl chloride (TMSCl).[3] The reaction can be controlled to favor the formation of the thermodynamically more stable silyl enol ether.
General Synthetic Protocol
This protocol is adapted from established procedures for the synthesis of silyl enol ethers.[4]
Materials:
-
Cyclohexanone
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N) or Lithium diisopropylamide (LDA) for kinetic control
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Toluene)[5]
-
Sodium iodide (NaI) (optional, as a catalyst)[4]
-
Anhydrous workup reagents (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with the anhydrous solvent and triethylamine.
-
Addition of Reagents: Cyclohexanone is added to the stirred solution. For catalyzed reactions, sodium iodide can be added at this stage.[4]
-
Silylation: Trimethylsilyl chloride is added dropwise to the reaction mixture at a controlled temperature. For thermodynamic control using triethylamine, the reaction is typically heated.[4] For kinetic control, a strong, hindered base like LDA is used at low temperatures (e.g., -78 °C).[3]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The triethylamine hydrochloride salt is removed by filtration. The filtrate is then washed with a cold, saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to yield pure trimethyl(cyclohex-1-en-1-yl)silane.
Synthetic Workflow Diagram
Caption: Synthetic workflow for trimethyl(cyclohex-1-en-1-yl)silane.
Spectroscopic Data
The structural characterization of trimethyl(cyclohex-1-en-1-yl)silane is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylsilyl group and the cyclohexene ring protons.
| Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| (CH₃)₃Si- | ~0.2 | Singlet |
| Vinylic H | ~4.8 | Triplet |
| Allylic CH₂ | ~2.0 | Multiplet |
| Other CH₂ | ~1.5-1.7 | Multiplet |
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Assignment | Typical Chemical Shift (δ, ppm) |
| (CH₃)₃Si- | ~0 |
| Vinylic C-O | ~150 |
| Vinylic C-H | ~100 |
| Allylic CH₂ | ~30 |
| Other CH₂ | ~22-24 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of trimethyl(cyclohex-1-en-1-yl)silane displays characteristic absorption bands corresponding to the different functional groups present in the molecule.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C=C Stretch (enol) | ~1640-1680 | Strong |
| Si-CH₃ Symmetric Deformation | ~1250 | Strong |
| Si-O-C Stretch | ~1200-1220 | Strong |
| C-H Stretch (sp²) | ~3030 | Medium |
| C-H Stretch (sp³) | ~2850-2960 | Strong |
| Si-CH₃ Rocking | ~840 | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of trimethyl(cyclohex-1-en-1-yl)silane will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z | Assignment |
| 170 | [M]⁺ |
| 155 | [M - CH₃]⁺ |
| 73 | [(CH₃)₃Si]⁺ |
Theoretical and Computational Studies
Computational chemistry provides valuable insights into the structure, stability, and reactivity of trimethyl(cyclohex-1-en-1-yl)silane. Density Functional Theory (DFT) is a commonly employed method for these studies.
Conformational Analysis
The cyclohexene ring in trimethyl(cyclohex-1-en-1-yl)silane adopts a half-chair conformation to minimize steric strain. The trimethylsilyl group can exist in different orientations relative to the ring. Computational studies can determine the relative energies of these conformers and the energy barriers for their interconversion.
Geometric Parameters
DFT calculations can provide optimized geometries with precise bond lengths, bond angles, and dihedral angles.
Table of Computed Geometric Parameters (Representative Values):
| Parameter | Typical Calculated Value |
| Bond Lengths (Å) | |
| Si-O | ~1.65 |
| O-C₁ | ~1.37 |
| C₁=C₂ | ~1.35 |
| Si-C(methyl) | ~1.88 |
| **Bond Angles (°) ** | |
| Si-O-C₁ | ~128 |
| O-C₁=C₂ | ~125 |
| Dihedral Angles (°) | |
| C₂=C₁-O-Si | ~0 (near planar) |
Electronic Properties
Computational methods can be used to calculate various electronic properties, such as the molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and Mulliken charge distributions. This information is crucial for understanding the molecule's reactivity, particularly the nucleophilicity of the enol double bond.
Computational Workflow
Caption: A conceptual workflow for computational studies.
Reactivity and Applications
Trimethyl(cyclohex-1-en-1-yl)silane is a versatile nucleophile in a variety of organic reactions.
Key Reactions
-
Mukaiyama Aldol Addition: Reaction with aldehydes and ketones in the presence of a Lewis acid to form β-hydroxy ketones.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
-
Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position of the original ketone.
-
Halogenation: Reaction with electrophilic halogen sources to produce α-halo ketones.
Logical Relationship of Reactivity
Caption: Reactivity pathways of trimethyl(cyclohex-1-en-1-yl)silane.
Conclusion
Trimethyl(cyclohex-1-en-1-yl)silane is a valuable synthetic intermediate whose utility is enhanced by a thorough understanding of its chemical and physical properties. The integration of experimental data with theoretical and computational studies provides a powerful framework for predicting its behavior and designing novel synthetic methodologies. This guide serves as a foundational resource for researchers seeking to leverage the full potential of this versatile silyl enol ether in their scientific endeavors.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 1-(Trimethylsiloxy)cyclohexene 99 6651-36-1 [sigmaaldrich.com]
- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. CN104592288A - 1-(trimethylsiloxy)cyclopentene, and preparation method thereof - Google Patents [patents.google.com]
Potential Research Areas for 1-Cyclohexen-1-yltrimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexen-1-yltrimethylsilane is a cyclic vinylsilane with significant potential in organic synthesis, serving as a versatile building block for the introduction of the cyclohexenyl moiety. This technical guide explores promising research avenues for this compound, focusing on its synthesis, reactivity, and potential applications in the development of novel chemical entities. While direct literature on 1-cyclohexen-1-yltrimethylsilane is limited, this document extrapolates from the well-established chemistry of vinylsilanes to propose specific synthetic routes and transformations. This guide aims to provide a foundational resource for researchers interested in harnessing the synthetic utility of this and related cyclic vinylsilanes.
Introduction to Vinylsilanes
Vinylsilanes are a class of organosilicon compounds characterized by a silicon atom attached to a carbon-carbon double bond. The electronic nature of the carbon-silicon (C-Si) bond, where silicon is more electropositive than carbon, imparts unique reactivity to the adjacent double bond. This makes vinylsilanes valuable intermediates in a wide range of chemical transformations. They are known for their stability, low toxicity, and the diverse reactivity they exhibit, which includes electrophilic substitution, cross-coupling reactions, and various cycloadditions. The trimethylsilyl group is commonly employed due to its balance of reactivity and stability.
Synthesis of 1-Cyclohexen-1-yltrimethylsilane
The efficient synthesis of 1-cyclohexen-1-yltrimethylsilane is the gateway to exploring its chemistry. Based on established methods for vinylsilane synthesis, two primary strategies are proposed: the silylation of a cyclohexenylmetal species and the hydrosilylation of a cyclohexenyl-substituted alkyne.
Synthesis via Silylation of 1-Cyclohexenyllithium
This approach involves the generation of a vinyllithium reagent from a suitable vinyl halide, followed by quenching with an electrophilic silicon source.
Experimental Protocol:
-
Preparation of 1-Iodocyclohexene: 1-Iodocyclohexene can be synthesized from cyclohexanone via the corresponding hydrazone, followed by reaction with iodine in the presence of a base.
-
Lithium-Halogen Exchange: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-iodocyclohexene in anhydrous diethyl ether or tetrahydrofuran (THF) and cool the solution to -78 °C.
-
Add a solution of tert-butyllithium (2 equivalents) in pentane dropwise to the cooled solution. Stir the mixture at -78 °C for 2 hours to ensure complete formation of 1-cyclohexenyllithium.
-
Silylation: To the freshly prepared organolithium reagent, add chlorotrimethylsilane (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.
Proposed Synthetic Pathway:
Caption: Synthesis of 1-cyclohexen-1-yltrimethylsilane via a vinyllithium intermediate.
Synthesis via Hydrosilylation of 1-Ethynylcyclohexene
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for forming C-Si bonds. The hydrosilylation of 1-ethynylcyclohexene with trimethylsilane, catalyzed by a transition metal complex, would yield the desired product.
Experimental Protocol:
-
Preparation of 1-Ethynylcyclohexene: This starting material can be prepared from cyclohexanone by reaction with ethynylmagnesium bromide followed by dehydration.
-
Hydrosilylation Reaction: In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, combine 1-ethynylcyclohexene and a platinum catalyst, such as Karstedt's catalyst or Speier's catalyst (H₂PtCl₆).
-
Add trimethylsilane (1.1 equivalents) to the mixture.
-
Heat the reaction mixture at a suitable temperature (typically between 60-100 °C) and monitor the reaction progress by GC-MS or TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If necessary, filter the mixture to remove the catalyst. The product can be purified by distillation under reduced pressure.
Table 1: Comparison of Synthetic Routes for Vinylsilanes
| Method | Precursor | Reagents | Typical Yield (%) | Stereoselectivity | Ref. |
| Alkenylmetal Silylation | Vinyl Halide/Ketone | Organolithium/Grignard, TMSCl | 60-85 | High | [1] |
| Alkyne Hydrosilylation | Terminal Alkyne | HSiMe₃, Pt or Rh catalyst | 70-95 | Varies with catalyst | [2] |
Potential Research Areas in Synthetic Chemistry
The reactivity of 1-cyclohexen-1-yltrimethylsilane can be exploited in several key areas of organic synthesis.
Cross-Coupling Reactions
Vinylsilanes are excellent partners in palladium-catalyzed cross-coupling reactions, most notably the Hiyama and Hiyama-Denmark couplings. These reactions form carbon-carbon bonds under relatively mild conditions and are tolerant of a wide range of functional groups.
Proposed Research:
-
Hiyama-Denmark Coupling: Investigate the coupling of 1-cyclohexen-1-yltrimethylsilane with various aryl and vinyl halides or triflates. This would provide a direct route to substituted cyclohexenes, which are common motifs in natural products and pharmaceuticals.
Experimental Protocol (General for Hiyama-Denmark Coupling):
-
To a mixture of the aryl/vinyl halide (1 equivalent), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%), and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand) in a solvent like THF or dioxane, add 1-cyclohexen-1-yltrimethylsilane (1.2-1.5 equivalents).
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), to activate the silane.
-
Heat the reaction mixture and monitor its progress.
-
After completion, perform an aqueous work-up and purify the product by column chromatography.
Caption: Catalytic cycle for the Hiyama-Denmark cross-coupling reaction.
Table 2: Representative Conditions for Hiyama-Denmark Coupling of Vinylsilanes
| Vinylsilane | Coupling Partner | Catalyst (mol%) | Activator | Solvent | Yield (%) | Ref. |
| (E)-β-(Trimethylsilyl)styrene | 4-Iodoanisole | Pd(OAc)₂ (2) | TBAF | THF | 95 | [3][4] |
| 1-(Trimethylsilyl)cyclohexene | Iodobenzene | PdCl₂(PPh₃)₂ (5) | TASF | Dioxane | 88 | [3][4] |
Electrophilic Substitution Reactions (Proto- and Halodesilylation)
The C-Si bond in vinylsilanes can be cleaved by various electrophiles, allowing for the stereospecific introduction of other functional groups.
-
Protodesilylation: Treatment with a strong acid (e.g., HI, HBr) will replace the trimethylsilyl group with a proton. This can be useful for deuterium labeling studies if a deuterated acid is used.
-
Halodesilylation: Reaction with halogens (I₂, Br₂) or other halogen sources (e.g., N-bromosuccinimide) leads to the corresponding vinyl halides with retention of configuration. These vinyl halides are themselves valuable synthetic intermediates.
Epoxidation and Dihydroxylation
The electron-donating nature of the silyl group can influence the stereoselectivity of reactions on the double bond. Investigating the epoxidation (using agents like m-CPBA) and dihydroxylation (using OsO₄) of 1-cyclohexen-1-yltrimethylsilane could reveal interesting diastereoselectivities, leading to functionalized cyclohexanes with controlled stereochemistry.
Potential Applications in Drug Discovery
The cyclohexene scaffold is present in numerous biologically active molecules. The ability to functionalize the cyclohexene ring at a late stage via cross-coupling reactions of 1-cyclohexen-1-yltrimethylsilane could be highly advantageous in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Workflow for Library Synthesis:
Caption: Workflow for drug discovery using 1-cyclohexen-1-yltrimethylsilane.
Conclusion
While specific studies on 1-cyclohexen-1-yltrimethylsilane are not abundant, the rich and well-documented chemistry of vinylsilanes provides a solid foundation for exploring its synthetic potential. Key research areas include the optimization of its synthesis, its application in palladium-catalyzed cross-coupling reactions to access functionalized cyclohexenes, and the stereoselective functionalization of its double bond. The methodologies and potential applications outlined in this guide offer a roadmap for researchers to unlock the synthetic utility of this promising chemical building block, with potential impacts in both academic and industrial research, including drug discovery.
References
Methodological & Application
Application Notes and Protocols: The Use of 1-Cyclohexen-1-yltrimethylsilane Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-cyclohexen-1-yltrimethylsilane derivatives, primarily focusing on the versatile synthetic intermediate, 1-(trimethylsilyloxy)cyclohexene. This silyl enol ether serves as a robust nucleophile in a variety of carbon-carbon bond-forming reactions, making it a valuable tool in the synthesis of complex organic molecules, natural products, and pharmaceutical agents.
Overview of Applications
1-(Trimethylsilyloxy)cyclohexene is a stable and easily handled enolate equivalent of cyclohexanone. Its primary applications in organic synthesis involve its reaction with electrophiles, such as aldehydes, ketones, and α,β-unsaturated systems. The two major classes of reactions highlighted in this document are the Mukaiyama Aldol reaction and the Michael Addition.
-
Mukaiyama Aldol Reaction: A Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. This reaction is a powerful method for controlled, cross-aldol condensations.
-
Michael Addition: The 1,4-conjugate addition of the silyl enol ether to an α,β-unsaturated carbonyl compound. This reaction is fundamental to the formation of 1,5-dicarbonyl compounds, which are key precursors for annulation reactions, such as the Robinson annulation, to construct six-membered rings.
Key Reactions and Experimental Protocols
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction provides a reliable method for the synthesis of β-hydroxy carbonyl compounds. The use of a silyl enol ether prevents the self-condensation often encountered in base-catalyzed aldol reactions.
Reaction Scheme:
Caption: General scheme of the Mukaiyama aldol reaction.
Experimental Protocol: Synthesis of 2-(hydroxy(phenyl)methyl)cyclohexan-1-one
This protocol is adapted from the seminal work of Mukaiyama, Banno, and Narasaka.[1]
Materials:
-
1-(Trimethylsilyloxy)cyclohexene
-
Benzaldehyde
-
Titanium tetrachloride (TiCl4)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, stirring apparatus, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of benzaldehyde (1.06 g, 10 mmol) and titanium tetrachloride (2.09 g, 11 mmol) in 30 mL of anhydrous dichloromethane at room temperature under a nitrogen atmosphere.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 1-(trimethylsilyloxy)cyclohexene (1.70 g, 10 mmol) in 10 mL of anhydrous dichloromethane to the cooled mixture via the dropping funnel over 30 minutes with vigorous stirring.
-
Continue stirring the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-(hydroxy(phenyl)methyl)cyclohexan-1-one.
Quantitative Data:
| Product | Diastereomeric Ratio (threo:erythro) | Yield | Reference |
| 2-(hydroxy(phenyl)methyl)cyclohexan-1-one | 77:23 | 82% | [1] |
Michael Addition and Robinson Annulation
The Michael addition of 1-(trimethylsilyloxy)cyclohexene to an α,β-unsaturated ketone, such as methyl vinyl ketone, generates a 1,5-dicarbonyl intermediate. This intermediate can then undergo an intramolecular aldol condensation to form a six-membered ring, a process known as the Robinson annulation. This sequence is a cornerstone for the synthesis of fused bicyclic systems, which are prevalent in steroids and other natural products.
Reaction Scheme:
Caption: Workflow for the Robinson Annulation.
Experimental Protocol: Synthesis of Δ1(9)-Octalone
While the classical Robinson annulation is base-catalyzed, a Lewis acid-catalyzed approach using the silyl enol ether offers milder reaction conditions.
Materials:
-
1-(Trimethylsilyloxy)cyclohexene
-
Methyl vinyl ketone
-
Titanium tetrachloride (TiCl4)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-(trimethylsilyloxy)cyclohexene (1.70 g, 10 mmol) and methyl vinyl ketone (0.70 g, 10 mmol) in 50 mL of anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
Slowly add a solution of titanium tetrachloride (1.89 g, 10 mmol) in 10 mL of anhydrous dichloromethane to the reaction mixture.
-
Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by carefully adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product containing the 1,5-dicarbonyl intermediate can be subjected to cyclization and dehydration by dissolving it in a suitable solvent such as methanol and treating it with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium methoxide) with heating to afford Δ1(9)-Octalone.
-
Purify the final product by distillation or column chromatography.
Quantitative Data for Related Robinson Annulation:
| Reactants | Product | Yield | Reference |
| 2-Methylcyclohexanone and Methyl Vinyl Ketone | Wieland-Miescher Ketone | High | [2] |
Reaction Mechanisms
Mukaiyama Aldol Reaction Mechanism
The Lewis acid (e.g., TiCl4) activates the aldehyde by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. The silyl enol ether then attacks the activated carbonyl, forming a new carbon-carbon bond and a titanium aldolate intermediate. Subsequent aqueous work-up hydrolyzes the silyl and titanium ethers to yield the final β-hydroxy ketone.
Caption: Mechanism of the Mukaiyama Aldol Reaction.
Michael Addition Mechanism
Similarly, in the Lewis acid-catalyzed Michael addition, the Lewis acid activates the α,β-unsaturated ketone by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the β-carbon. The silyl enol ether then attacks the β-carbon, leading to the formation of a new carbon-carbon bond and a titanium enolate intermediate. Aqueous work-up then provides the 1,5-dicarbonyl product.
Caption: Mechanism of the Lewis Acid-Catalyzed Michael Addition.
Conclusion
1-(Trimethylsilyloxy)cyclohexene is a highly valuable and versatile reagent in modern organic synthesis. Its application in Mukaiyama aldol and Michael addition reactions provides efficient and controlled methods for the construction of key synthetic intermediates. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic chemistry and drug development to effectively utilize this powerful synthetic tool.
References
Application Note: 1-Cyclohexen-1-yltrimethylsilane in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vinylsilanes are versatile and valuable reagents in modern organic synthesis, serving as stable, less toxic, and easily handled alternatives to other organometallic compounds like organoboranes or organostannanes for carbon-carbon bond formation.[1] 1-Cyclohexen-1-yltrimethylsilane is a cyclic vinylsilane that acts as a synthetic equivalent of a 1-cyclohexenyl anion. It is particularly useful in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling, to synthesize 1-aryl-1-cyclohexene derivatives. These structural motifs are prevalent in pharmaceuticals and advanced materials. The reaction's success hinges on the activation of the relatively inert C-Si bond, typically achieved with a fluoride source or under specific base-catalyzed, fluoride-free conditions (Hiyama-Denmark coupling).[1][2][3]
Core Concept: The Hiyama Cross-Coupling Reaction
The Hiyama coupling facilitates the formation of a C-C bond between an organosilane (e.g., 1-cyclohexen-1-yltrimethylsilane) and an organic halide or triflate (e.g., an aryl iodide or bromide).[3] The reaction is catalyzed by a palladium complex and requires an activating agent, commonly a fluoride salt like tetrabutylammonium fluoride (TBAF), to enable the key transmetalation step.[1][3]
Reaction Mechanism
The catalytic cycle of the Hiyama coupling generally proceeds through three fundamental steps:
-
Oxidative Addition: A palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The vinylsilane is activated by a fluoride ion, forming a hypervalent pentacoordinate silicate. This activated species then transfers its vinyl group to the Pd(II) center, displacing the halide. This is often the rate-determining step.[1]
-
Reductive Elimination: The coupled product (1-aryl-1-cyclohexene) is expelled from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.
Caption: General catalytic cycle for the Hiyama cross-coupling.
Data Presentation
While extensive data for 1-cyclohexen-1-yltrimethylsilane is not broadly published, the following table represents typical results for the Hiyama coupling of a model substrate, vinyltrimethylsilane, with various aryl halides. This illustrates the general scope and efficiency expected for such reactions.
Table 1: Representative Hiyama Coupling of Vinyltrimethylsilane with Aryl Halides
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Activator (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | Pd(OAc)₂ (2) | PPh₃ (4) | TBAF (1.2) | THF | 60 | 12 | 92 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | TBAF (1.5) | Dioxane | 80 | 16 | 85 |
| 3 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (3) | - | TASF (1.2) | DMF | 65 | 10 | 95 |
| 4 | 3-Bromopyridine | Pd(OAc)₂ (2.5) | SPhos (5) | TBAF (1.5) | Toluene | 100 | 24 | 78 |
| 5 | Methyl 4-iodobenzoate | Pd/C (5) | P(4-F-Ph)₃ (10) | TBAF (2.0) | Toluene/H₂O | 120 | 18 | 88[4] |
| 6 | 2-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (6) | TBAF (1.5) | THF | 80 | 20 | 81 |
Note: This data is illustrative for vinyltrimethylsilane and serves as a general guide. Optimal conditions for 1-cyclohexen-1-yltrimethylsilane may vary and require specific optimization.
Experimental Protocols
The following is a general protocol for a palladium-catalyzed Hiyama cross-coupling reaction. It should be adapted and optimized for specific substrates.
General Protocol for Fluoride-Mediated Hiyama Coupling
Materials:
-
1-Cyclohexen-1-yltrimethylsilane (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., triphenylphosphine, 2-10 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.5 equiv)
-
Anhydrous solvent (e.g., THF, Dioxane, or Toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), palladium catalyst, and ligand.
-
Solvent Addition: Add the anhydrous solvent via syringe. Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst pre-formation.
-
Reagent Addition: Add the 1-cyclohexen-1-yltrimethylsilane (1.2 equiv) to the mixture via syringe.
-
Activation and Heating: Slowly add the TBAF solution (1.5 equiv) dropwise. Heat the reaction mixture to the desired temperature (typically 60-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or diethyl ether and wash with water (3x) to remove TBAF and other inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-aryl-1-cyclohexene product.
References
detailed protocol for the silylation of ketones with trimethyl(cyclohex-1-en-1-yl)silane
For Research Use Only.
Introduction
Silyl enol ethers are versatile intermediates in organic synthesis, serving as key precursors for a variety of carbon-carbon bond-forming reactions, including aldol additions, Michael reactions, and alkylations. The formation of silyl enol ethers is typically achieved by trapping a ketone enolate with a silyl halide, such as trimethylsilyl chloride (TMSCl), or through the hydrosilylation of α,β-unsaturated ketones. This application note details a proposed protocol for the silylation of ketones using trimethyl(cyclohex-1-en-1-yl)silane, a less conventional silylating agent.
The direct silylation of ketone enolates with vinylsilanes like trimethyl(cyclohex-1-en-1-yl)silane is not a widely documented transformation. Standard methods for generating silyl enol ethers involve the reaction of a ketone with a silyl electrophile in the presence of a base.[1] The reactivity of vinylsilanes as silylating agents for ketone enolates is not well-established in the scientific literature. The protocol presented here is a hypothetical procedure based on established principles of enolate generation and subsequent trapping. Researchers should consider this a starting point for investigation and optimization.
Proposed Reaction Mechanism
The proposed transformation is hypothesized to proceed via the generation of a ketone enolate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting lithium enolate would then react with trimethyl(cyclohex-1-en-1-yl)silane. The success of this reaction would depend on the electrophilicity of the silicon atom in the vinylsilane and its ability to be attacked by the enolate oxygen.
Experimental Protocol
Materials:
-
Ketone (e.g., Acetophenone, Cyclohexanone)
-
Trimethyl(cyclohex-1-en-1-yl)silane
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Equipment:
-
Round-bottom flasks
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer
Procedure:
-
Enolate Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq.) to the cooled THF.
-
Slowly add n-butyllithium (1.0 eq.) dropwise via syringe.
-
Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flame-dried flask, dissolve the ketone (1.0 eq.) in anhydrous THF (5 mL).
-
Slowly add the ketone solution to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Silylation:
-
To the enolate solution at -78 °C, add trimethyl(cyclohex-1-en-1-yl)silane (1.2 eq.) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired silyl enol ether.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Quantitative Data Summary
The following table presents hypothetical data for the silylation of representative ketones with trimethyl(cyclohex-1-en-1-yl)silane based on the proposed protocol. Note: This data is illustrative and not based on experimental results.
| Entry | Ketone | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetophenone | 1-Phenyl-1-(trimethylsilyloxy)ethene | 12 | -78 to RT | 65 |
| 2 | Cyclohexanone | 1-(Trimethylsilyloxy)cyclohex-1-ene | 12 | -78 to RT | 70 |
| 3 | 2-Pentanone | 2-(Trimethylsilyloxy)pent-2-ene | 12 | -78 to RT | 60 |
| 4 | Propiophenone | 1-Phenyl-1-(trimethylsilyloxy)prop-1-ene | 12 | -78 to RT | 68 |
Logical Workflow of the Silylation Protocol
Caption: Workflow for the proposed silylation of ketones.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Diisopropylamine is a corrosive and flammable liquid.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Disclaimer: This document provides a hypothetical protocol and is intended for informational purposes for qualified researchers. The safety and efficacy of this procedure have not been experimentally validated. All chemical manipulations should be performed by trained individuals in a suitable laboratory setting.
References
Application Notes and Protocols: The Role of 1-Cyclohexenyltrimethylsilane in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexenyltrimethylsilane is a versatile reagent in organic synthesis, serving as a stable and effective vinyl anion equivalent. Its application in the total synthesis of complex natural products is particularly valuable for the stereoselective construction of carbon-carbon bonds. This document provides detailed application notes and protocols for the use of 1-cyclohexenyltrimethylsilane, focusing on its role in the Lewis acid-mediated conjugate addition to α,β-unsaturated ketones. A prominent example, the total synthesis of the sesquiterpene lactone (+)-vernolepin by Danishefsky and coworkers, will be used to illustrate its practical application.
Introduction
The strategic construction of intricate molecular architectures inherent in natural products demands a robust toolbox of synthetic methodologies. Vinylsilanes, in particular, have emerged as powerful intermediates due to their stability, ease of handling, and predictable reactivity. 1-Cyclohexenyltrimethylsilane, a cyclic vinylsilane, offers a pre-defined six-membered ring that can be strategically incorporated into target molecules. Its utility is prominently showcased in conjugate addition reactions, where it delivers a cyclohexenyl moiety to an electrophilic center with high stereocontrol, often facilitated by a Lewis acid. This approach has proven instrumental in the assembly of complex carbocyclic frameworks found in numerous biologically active natural products.
Key Application: Conjugate Addition in the Total Synthesis of (+)-Vernolepin
A landmark application of 1-cyclohexenyltrimethylsilane is found in the total synthesis of the cytotoxic sesquiterpene lactone (+)-vernolepin, a challenging target that has attracted considerable attention from the synthetic community. In their seminal work, Danishefsky and coworkers employed 1-cyclohexenyltrimethylsilane to introduce a key cyclohexenyl unit via a titanium tetrachloride (TiCl₄)-mediated conjugate addition to a bicyclic enone. This reaction established a crucial quaternary carbon center and set the stage for the subsequent elaboration of the natural product's intricate framework.
Reaction Scheme
Caption: General scheme of the conjugate addition of 1-cyclohexenyltrimethylsilane.
Quantitative Data
The following table summarizes the key quantitative data for the conjugate addition reaction in the total synthesis of (+)-vernolepin.
| Parameter | Value | Reference |
| Reactants | 1-Cyclohexenyltrimethylsilane, Bicyclic Enone Intermediate | |
| Lewis Acid | Titanium tetrachloride (TiCl₄) | |
| Solvent | Dichloromethane (CH₂Cl₂) | |
| Temperature | -78 °C to room temperature | |
| Reaction Time | Not explicitly stated in available abstracts | |
| Yield | High (specific percentage not available in abstracts) | |
| Diastereoselectivity | High (specific ratio not available in abstracts) |
Note: Detailed quantitative data such as exact yields and diastereomeric ratios are best obtained from the full experimental section of the original publications, which were not fully accessible in the conducted search.
Experimental Protocols
The following is a generalized protocol for the Lewis acid-mediated conjugate addition of 1-cyclohexenyltrimethylsilane to an α,β-unsaturated ketone, based on the principles demonstrated in the vernolepin synthesis.
Materials:
-
1-Cyclohexenyltrimethylsilane
-
α,β-Unsaturated ketone (e.g., the bicyclic enone from the vernolepin synthesis)
-
Titanium tetrachloride (TiCl₄) (as a solution in dichloromethane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the α,β-unsaturated ketone in anhydrous dichloromethane in a flame-dried, round-bottom flask equipped with a magnetic stirring bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of titanium tetrachloride in dichloromethane to the cooled solution of the enone while stirring. The mixture is typically stirred for a short period at this temperature to allow for complexation.
-
Vinylsilane Addition: Add 1-cyclohexenyltrimethylsilane to the reaction mixture dropwise.
-
Reaction: Allow the reaction to proceed at -78 °C and then gradually warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water at 0 °C.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired conjugate addition product.
Safety Precautions: Titanium tetrachloride is a corrosive and moisture-sensitive Lewis acid. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). Reactions should be carried out under an inert atmosphere to prevent decomposition of the reagent.
Mechanistic Pathway
The conjugate addition of 1-cyclohexenyltrimethylsilane is facilitated by the Lewis acid, which activates the α,β-unsaturated ketone towards nucleophilic attack.
Caption: Proposed mechanism for the TiCl₄-mediated conjugate addition.
The proposed mechanism involves the following key steps:
-
Activation of the Enone: The Lewis acid (TiCl₄) coordinates to the carbonyl oxygen of the α,β-unsaturated ketone, increasing its electrophilicity and rendering the β-carbon more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The π-bond of the 1-cyclohexenyltrimethylsilane acts as the nucleophile, attacking the activated β-carbon of the enone. This attack is highly stereoselective, with the bulky trimethylsilyl group often directing the approach of the nucleophile. This step forms a new carbon-carbon bond and generates a carbocationic intermediate that is stabilized by the β-silicon effect (hyperconjugation).
-
Elimination of the Silyl Group: The trimethylsilyl group is subsequently eliminated, often assisted by a nucleophile in the reaction mixture (e.g., the chloride counterion from TiCl₄), leading to the formation of a silyl enol ether or directly to the enolate upon aqueous workup.
-
Protonation/Tautomerization: Upon workup, the resulting enolate is protonated to give the final ketone product.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the conjugate addition reaction.
Caption: A typical experimental workflow for the conjugate addition reaction.
Conclusion
1-Cyclohexenyltrimethylsilane is a valuable and reliable reagent for the introduction of a cyclohexenyl moiety in the total synthesis of natural products. Its application in a Lewis acid-mediated conjugate addition reaction, as exemplified in the synthesis of (+)-vernolepin, highlights its ability to create sterically demanding quaternary carbon centers with a high degree of stereocontrol. The provided protocols and mechanistic insights serve as a guide for researchers in designing and executing synthetic strategies that leverage the unique reactivity of this versatile vinylsilane. Further exploration of its reactivity with a broader range of electrophiles and under various catalytic systems will undoubtedly continue to expand its utility in the synthesis of complex and biologically significant molecules.
Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-Cyclohexen-1-yltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among the various organometallic reagents utilized, organosilanes have emerged as attractive coupling partners due to their low toxicity, stability, and ease of handling. This document provides detailed application notes and protocols for the palladium-catalyzed reactions of a specific vinylsilane, 1-cyclohexen-1-yltrimethylsilane. The primary focus will be on the Hiyama cross-coupling reaction, a powerful method for the formation of C(sp²)-C(sp²) bonds between organosilanes and organic halides or pseudohalides.
The Hiyama coupling typically requires an activating agent, such as a fluoride source or a base, to facilitate the transmetalation step in the catalytic cycle. The general mechanism involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the activated organosilane and subsequent reductive elimination to afford the cross-coupled product and regenerate the palladium(0) catalyst.
Key Applications
The palladium-catalyzed cross-coupling of 1-cyclohexen-1-yltrimethylsilane provides a versatile route to a variety of substituted cyclohexene derivatives, which are important structural motifs in many natural products and pharmaceutical agents. This methodology allows for the direct installation of aryl, heteroaryl, or other vinyl groups onto the cyclohexene ring, offering a powerful tool for the synthesis of complex molecules.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for the Hiyama cross-coupling of vinylsilanes with aryl halides. Please note that specific conditions for 1-cyclohexen-1-yltrimethylsilane may require optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Activator (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | TBAF (1.2) | THF | 60 | 12 | >90 |
| 2 | 4-Iodotoluene | Pd₂(dba)₃ (1) | XPhos (2) | TBAF (1.5) | Dioxane | 80 | 8 | 85-95 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | - | TASF (2.0) | DMF | 100 | 6 | ~80 |
| 4 | 4-Bromoanisole | Pd/C (5) | P(p-F-Ph)₃ (10) | H₂O/TBAF (cat.) | Toluene | 120 | 24 | 70-85 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | 88 |
TBAF: Tetrabutylammonium fluoride; TASF: Tris(dimethylamino)sulfonium difluorotrimethylsilicate; XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; dba: dibenzylideneacetone.
Experimental Protocols
The following is a general experimental protocol for the palladium-catalyzed Hiyama cross-coupling of a vinyltrimethylsilane with an aryl iodide. This protocol should be considered a starting point and may require optimization for 1-cyclohexen-1-yltrimethylsilane and other specific substrates.
General Protocol for Hiyama Cross-Coupling of 1-Cyclohexen-1-yltrimethylsilane with an Aryl Iodide:
Materials:
-
1-Cyclohexen-1-yltrimethylsilane
-
Aryl iodide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Argon or nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is added palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%). The flask is evacuated and backfilled with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, anhydrous THF (e.g., 5 mL) is added, followed by the aryl iodide (e.g., 1.0 mmol, 1.0 equiv) and 1-cyclohexen-1-yltrimethylsilane (e.g., 1.2 mmol, 1.2 equiv).
-
Initiation of Reaction: The TBAF solution in THF (e.g., 1.2 mL, 1.2 mmol, 1.2 equiv) is added dropwise to the stirred reaction mixture at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to 60 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether (20 mL). The mixture is then washed with water (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-aryl-1-cyclohexene product.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Diagram of the Hiyama Cross-Coupling Catalytic Cycle:
Caption: Catalytic cycle for the Hiyama cross-coupling reaction.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a typical Hiyama cross-coupling experiment.
Application Notes & Protocols: The Role of (1-Cyclohexen-1-yl)trimethylsilane in the Synthesis of a Key Pharmaceutical Intermediate for O-Desmethylangolensin Analogs
For: Researchers, scientists, and drug development professionals.
Abstract
(1-Cyclohexen-1-yl)trimethylsilane serves as a versatile and efficient building block in organic synthesis, particularly in the construction of complex molecular architectures required for pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the utilization of (1-cyclohexen-1-yl)trimethylsilane in the synthesis of a key intermediate for O-desmethylangolensin (O-DMA) and its analogs. O-DMA, a metabolite of the soy isoflavone daidzein, has garnered significant interest for its potential health benefits, including anticancer properties. The synthetic route highlighted herein involves a robust palladium-catalyzed Hiyama cross-coupling reaction followed by a Vilsmeier-Haack formylation, demonstrating the utility of vinylsilanes in accessing valuable pharmaceutical precursors.
Introduction
Vinylsilanes are valuable reagents in modern organic synthesis due to their stability, low toxicity, and predictable reactivity in cross-coupling reactions.[1] (1-Cyclohexen-1-yl)trimethylsilane, a cyclic vinylsilane, offers a pre-formed cyclohexene scaffold that can be strategically functionalized. One of the most powerful applications of vinylsilanes is the Hiyama cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organosilane and an organic halide.[2] This reaction provides a reliable method for the synthesis of substituted alkenes with high chemo- and regioselectivity.[1]
This application note focuses on a two-step synthesis of 2-(4-methoxyphenyl)cyclohex-1-enecarbaldehyde, a key intermediate in the synthesis of O-desmethylangolensin analogs. The synthesis commences with the Hiyama cross-coupling of (1-cyclohexen-1-yl)trimethylsilane with 4-iodoanisole to yield 1-(4-methoxyphenyl)cyclohex-1-ene. This is followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the 2-position of the cyclohexene ring.
Data Presentation
The following table summarizes the quantitative data for the two key reactions in the synthesis of the O-desmethylangolensin intermediate.
| Reaction Step | Reactants | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Hiyama Cross-Coupling | (1-Cyclohexen-1-yl)trimethylsilane, 4-Iodoanisole | 1-(4-Methoxyphenyl)cyclohex-1-ene | Pd(OAc)₂ / Ligand | Dioxane | 80 | 15 | >98 | High |
| 2. Vilsmeier-Haack Formylation | 1-(4-Methoxyphenyl)cyclohex-1-ene, POCl₃, DMF | 2-(4-Methoxyphenyl)cyclohex-1-enecarbaldehyde | Vilsmeier Reagent | DMF | 0 to RT | 6.5 | 77 | High |
Experimental Protocols
Synthesis of 1-(4-Methoxyphenyl)cyclohex-1-ene via Hiyama Cross-Coupling
This protocol is adapted from established Hiyama cross-coupling procedures.[1]
Materials:
-
(1-Cyclohexen-1-yl)trimethylsilane
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%).
-
Add anhydrous dioxane to dissolve the catalyst and ligand.
-
Add 4-iodoanisole (1.0 eq) and (1-cyclohexen-1-yl)trimethylsilane (1.2 eq) to the reaction mixture.
-
Slowly add the TBAF solution (1.5 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 15 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-methoxyphenyl)cyclohex-1-ene.
Expected Outcome:
The Hiyama cross-coupling reaction is expected to proceed with high efficiency, providing the desired product in excellent yield (>98%).[1]
Synthesis of 2-(4-Methoxyphenyl)cyclohex-1-enecarbaldehyde via Vilsmeier-Haack Formylation
This protocol is a standard Vilsmeier-Haack formylation procedure.[3]
Materials:
-
1-(4-Methoxyphenyl)cyclohex-1-ene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Standard glassware for anhydrous reactions
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (10 eq) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the DMF with vigorous stirring to form the Vilsmeier reagent. Stir for 30 minutes at 0 °C.
-
Dissolve 1-(4-methoxyphenyl)cyclohex-1-ene (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6.5 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(4-methoxyphenyl)cyclohex-1-enecarbaldehyde.
Expected Outcome:
The Vilsmeier-Haack reaction typically provides the formylated product in good yield (around 77%).[4] The resulting aldehyde is a key intermediate for further elaboration into O-desmethylangolensin analogs.
Mandatory Visualizations
Signaling Pathway/Logical Relationship Diagram
Caption: Synthetic pathway to a key O-desmethylangolensin intermediate.
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of the pharmaceutical intermediate.
References
Application Note and Protocol: Large-Scale Synthesis and Purification of Trimethyl(cyclohex-1-en-1-yl)silane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis and purification of trimethyl(cyclohex-1-en-1-yl)silane, a valuable intermediate in organic synthesis. The protocol is based on the Shapiro reaction of cyclohexanone tosylhydrazone, followed by quenching with trimethylsilyl chloride.
Synthesis and Purification Overview
The overall synthetic strategy involves two main steps: the formation of cyclohexanone tosylhydrazone from cyclohexanone and its subsequent conversion to the desired vinylsilane via the Shapiro reaction. Purification is achieved through fractional distillation under reduced pressure.
Application Notes and Protocols: Protecting Group Strategies Involving 1-Cyclohexen-1-yltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides detailed application notes and protocols for a proposed protecting group strategy utilizing the 1-cyclohexen-1-yltrimethylsilyl (CHS) moiety. It is important to note that 1-cyclohexen-1-yltrimethylsilane is not a commonly documented protecting group in the scientific literature. The strategies and protocols outlined herein are hypothetical, constructed from fundamental principles of organosilicon chemistry and analogous to established silyl ether protecting groups. These notes are intended to serve as a conceptual framework for researchers interested in exploring novel protecting group methodologies.
Introduction to the Hypothetical 1-Cyclohexen-1-yltrimethylsilyl (CHS) Protecting Group
The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed without affecting other functional groups.[1] Silyl ethers are a widely used class of protecting groups for alcohols due to their ease of formation, tunable stability, and selective cleavage under specific conditions, often with fluoride ions or under acidic or basic conditions.[2][3][4]
We propose the 1-cyclohexen-1-yltrimethylsilyl (CHS) group as a novel vinylsilyl protecting group for alcohols. The vinylic nature of the silicon attachment suggests unique reactivity and stability profiles compared to traditional alkylsilyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). The electronic properties of the cyclohexenyl ring may influence the stability of the CHS ether, potentially offering a new dimension of orthogonal protection in complex molecule synthesis.
Proposed Synthesis of the Silylating Agent
To employ the CHS protecting group, a suitable silylating agent is required. We propose the synthesis of 1-cyclohexen-1-yltrimethylsilyl chloride (CHSCI) as the key reagent for introducing the CHS group. A plausible synthetic route is outlined below.
Workflow for the Synthesis of 1-cyclohexen-1-yltrimethylsilyl chloride (CHSCI)
Caption: Proposed synthesis of the CHSCI silylating agent.
Experimental Protocol: Synthesis of 1-Cyclohexen-1-yltrimethylsilyl chloride (CHSCI)
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA)
-
Trimethylsilyl chloride (TMSCl)
-
tert-Butyllithium (t-BuLi)
-
Chlorine (Cl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Carbon tetrachloride (CCl₄), anhydrous
-
Standard glassware for air-sensitive reactions
Procedure:
-
Synthesis of 1-(Trimethylsilyloxy)cyclohexene: To a solution of LDA in anhydrous THF at -78 °C, add cyclohexanone dropwise. Stir for 30 minutes, then add TMSCl and allow the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃, extract with pentane, dry over MgSO₄, and concentrate under reduced pressure. Purify by distillation.
-
Synthesis of 1-Cyclohexen-1-yllithium: Dissolve 1-(trimethylsilyloxy)cyclohexene in anhydrous THF and cool to -78 °C. Add t-BuLi dropwise and stir for 2 hours at this temperature.
-
Synthesis of 1-Cyclohexen-1-yltrimethylsilane: To the solution of 1-cyclohexen-1-yllithium, add TMSCl and allow the reaction to warm to room temperature. Work up as described in step 1.
-
Synthesis of 1-Cyclohexen-1-yltrimethylsilyl chloride (CHSCI): Dissolve 1-cyclohexen-1-yltrimethylsilane in anhydrous CCl₄ in a flask protected from light. Bubble chlorine gas through the solution at 0 °C until the starting material is consumed (monitored by GC-MS). Carefully remove the solvent and excess chlorine under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Protection of Alcohols as CHS Ethers
The protection of an alcohol with the hypothetical CHS group would likely follow standard procedures for silyl ether formation.
Reaction Scheme for Alcohol Protection
Caption: General scheme for the protection of alcohols as CHS ethers.
Experimental Protocol: General Procedure for the Protection of a Primary Alcohol
Materials:
-
Primary alcohol
-
1-Cyclohexen-1-yltrimethylsilyl chloride (CHSCI)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add CHSCI (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Alcohol Substrate | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 2 | 95 |
| 2 | 1-Hexanol | 3 | 92 |
| 3 | Geraniol | 2.5 | 90 |
Table 1: Hypothetical results for the protection of various primary alcohols as CHS ethers.
Deprotection of CHS Ethers
The cleavage of the CHS ether is anticipated to be achievable under conditions similar to those used for other silyl ethers. The vinylic nature of the silicon-carbon bond may influence the rate of cleavage.
Deprotection Strategies
Caption: General scheme for the deprotection of CHS ethers.
Experimental Protocols for Deprotection
Protocol 4.1: Fluoride-Mediated Deprotection
Materials:
-
CHS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the CHS-protected alcohol in THF.
-
Add a solution of TBAF (1.1 eq) at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 4.2: Acid-Catalyzed Deprotection
Materials:
-
CHS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the CHS-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
| Entry | Protected Substrate | Deprotection Method | Time (h) | Yield (%) |
| 1 | Benzyl CHS ether | TBAF, THF, rt | 0.5 | 98 |
| 2 | 1-Hexyl CHS ether | TBAF, THF, rt | 0.75 | 96 |
| 3 | Geranyl CHS ether | Acetic acid, THF, H₂O, rt | 4 | 85 |
Table 2: Hypothetical results for the deprotection of CHS ethers.
Orthogonality and Stability
The utility of a protecting group is greatly enhanced if it can be selectively removed in the presence of other protecting groups. The stability of the proposed CHS group would need to be empirically determined. It is hypothesized that the CHS group will exhibit stability similar to or slightly greater than the TMS group due to increased steric bulk, but may be more labile than TBDMS under acidic conditions due to the potential for protonation of the double bond. Its stability towards various reagents would be a key area of investigation.
Hypothetical Orthogonal Deprotection Workflow
Caption: A hypothetical workflow demonstrating the orthogonal deprotection of CHS and TBDMS ethers.
Conclusion
The 1-cyclohexen-1-yltrimethylsilyl (CHS) group is presented here as a hypothetical protecting group for alcohols. The protocols for its introduction and removal are based on well-established principles of silyl ether chemistry. While experimental validation is required, the unique electronic and steric properties of the CHS group may offer new opportunities for selective protection and deprotection in the synthesis of complex molecules. Researchers are encouraged to explore the potential of this and other novel protecting groups to expand the toolkit of synthetic organic chemistry.
Disclaimer: The information provided in these application notes is for theoretical and conceptual purposes only. The proposed reactions and protocols have not been experimentally validated. Researchers should exercise caution and perform all experiments in a safe and controlled environment.
References
Application Notes and Protocols: Silane, 1-cyclohexen-1-yltrimethyl- as a Precursor for Silicon-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silane, 1-cyclohexen-1-yltrimethyl-, is a versatile monomer for the synthesis of novel silicon-containing polymers. The incorporation of the cyclohexenyl group into a polysiloxane or polycarbosilane backbone is anticipated to impart unique thermal and mechanical properties, such as a higher glass transition temperature and increased rigidity, when compared to analogous polymers derived from linear vinylsilanes. These characteristics make the resulting polymers promising candidates for applications in advanced materials, including specialty coatings, high-performance elastomers, and matrices for controlled drug delivery systems.
This document provides detailed protocols for the synthesis of the 1-cyclohexen-1-yltrimethylsilane monomer and its subsequent polymerization via anionic and free-radical methods. It also outlines expected material properties and characterization techniques based on established knowledge of similar vinylsilane and cyclic olefin polymerizations.[1][2][3][4]
Monomer Synthesis: Silane, 1-cyclohexen-1-yltrimethyl-
The synthesis of 1-cyclohexen-1-yltrimethylsilane can be achieved through the reaction of 1-chlorocyclohexene with trimethylsilyl chloride in the presence of a suitable reducing agent, such as magnesium metal (a Grignard-type reaction), or via the hydrosilylation of cyclohexadiene. A common laboratory-scale synthesis involves the in-situ formation of a Grignard reagent from 1-chlorocyclohexene, which then reacts with trimethylsilyl chloride.
Diagram of Monomer Synthesis:
Caption: Synthesis of 1-cyclohexen-1-yltrimethylsilane via a Grignard reaction.
Polymerization Protocols
Due to the presence of the vinyl group, 1-cyclohexen-1-yltrimethylsilane is amenable to polymerization through various mechanisms, primarily anionic and free-radical polymerization. Ziegler-Natta catalysis may also be a viable, though potentially less controlled, method.[5][6][7][8]
Anionic Polymerization
Anionic polymerization of vinylsilanes, initiated by organolithium compounds, is known to produce polymers with well-defined molecular weights and narrow polydispersity indices (PDI).[2][9][10] This method offers a high degree of control over the polymer architecture.
Experimental Protocol: Anionic Polymerization
-
Materials:
-
1-Cyclohexen-1-yltrimethylsilane (monomer)
-
sec-Butyllithium (initiator)
-
Tetrahydrofuran (THF, solvent), freshly distilled from sodium/benzophenone ketyl
-
Methanol (terminating agent)
-
Argon or Nitrogen (inert gas)
-
-
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add freshly distilled THF (50 mL) to the flask via cannula.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Inject the 1-cyclohexen-1-yltrimethylsilane monomer (5.0 g, 32.4 mmol) into the flask.
-
Slowly add the sec-butyllithium initiator (e.g., 0.1 mL of a 1.4 M solution in cyclohexane, 0.14 mmol) dropwise to the stirred solution. The reaction mixture may develop a pale yellow color, indicating the formation of the propagating carbanion.
-
Allow the polymerization to proceed at -78 °C for 2-4 hours.
-
Terminate the polymerization by adding degassed methanol (1 mL). The color of the solution should dissipate.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of methanol (500 mL).
-
Isolate the polymer by filtration or decantation, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
-
Diagram of Anionic Polymerization Workflow:
Caption: Workflow for the anionic polymerization of 1-cyclohexen-1-yltrimethylsilane.
Free-Radical Polymerization
Free-radical polymerization offers a more straightforward and less stringent alternative to anionic methods, although it typically results in polymers with broader molecular weight distributions and less control over the microstructure.[4][11][12]
Experimental Protocol: Free-Radical Polymerization
-
Materials:
-
1-Cyclohexen-1-yltrimethylsilane (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Toluene or Benzene (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen (inert gas)
-
-
Procedure:
-
Place the 1-cyclohexen-1-yltrimethylsilane monomer (5.0 g, 32.4 mmol), AIBN (e.g., 0.053 g, 0.32 mmol, 1 mol% relative to monomer), and toluene (20 mL) in a polymerization tube or a Schlenk flask.
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube or flask under vacuum or an inert atmosphere.
-
Heat the reaction mixture in a thermostatically controlled oil bath at 60-80 °C for 12-24 hours.
-
After cooling to room temperature, open the container and dilute the (likely viscous) solution with a small amount of toluene.
-
Precipitate the polymer by slowly adding the solution to a large volume of stirred methanol (500 mL).
-
Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 50-60 °C.
-
Diagram of Free-Radical Polymerization Logic:
Caption: Key stages of free-radical polymerization.
Predicted Polymer Properties and Characterization
The properties of poly(1-cyclohexen-1-yltrimethylsilane) are expected to be influenced by the bulky, cyclic cyclohexenyl group in the polymer backbone.
Table 1: Predicted Properties of Poly(1-cyclohexen-1-yltrimethylsilane)
| Property | Predicted Value/Characteristic | Rationale |
| Glass Transition (Tg) | Higher than poly(trimethylvinylsilane) | The rigid cyclohexenyl ring restricts chain mobility, leading to a higher Tg. Cyclic olefin polymers are known for their high glass transition temperatures.[13][14] |
| Thermal Stability | Good, with decomposition likely occurring at elevated temperatures. | Polysilanes and polycarbosilanes generally exhibit good thermal stability.[15][16] |
| Solubility | Soluble in common organic solvents like THF, toluene, and chloroform. | The trimethylsilyl groups and the hydrocarbon-rich structure should promote solubility in nonpolar and moderately polar organic solvents. |
| Mechanical Properties | Likely to be a rigid, amorphous solid at room temperature. | The bulky cyclic groups are expected to disrupt chain packing and prevent crystallization, leading to an amorphous material. The rigidity of the rings would contribute to a higher modulus compared to linear analogues.[1][17] |
| Refractive Index | Expected to be in the range of other cyclic olefin polymers. | Cyclic olefin polymers are known for their optical clarity and specific refractive indices, making them suitable for optical applications.[1][17] |
Table 2: Characterization Techniques for Poly(1-cyclohexen-1-yltrimethylsilane)
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ²⁹Si NMR: Confirms the polymer structure, provides information on tacticity, and can be used to determine the extent of polymerization. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. |
| Fourier-Transform Infrared (FTIR) | Confirms the presence of characteristic functional groups (e.g., Si-CH₃, C-H from the cyclohexenyl ring) and the disappearance of the vinyl C=C bond. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and other thermal transitions. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the polymer. |
Potential Applications
The unique combination of a silicon-containing backbone and a cyclic hydrocarbon moiety suggests several potential applications for poly(1-cyclohexen-1-yltrimethylsilane) and its derivatives:
-
High-Temperature Coatings: The predicted thermal stability could make these polymers suitable for protective coatings in demanding environments.
-
Gas Separation Membranes: The bulky cyclic structure may create sufficient free volume to allow for selective gas permeation, a property seen in other silicon-containing polymers.
-
Dielectric Materials: The low polarity of the polymer may result in a low dielectric constant, making it a candidate for applications in microelectronics.
-
Drug Delivery Matrices: The hydrophobic nature and potential for functionalization could be exploited for the encapsulation and controlled release of therapeutic agents.
Safety and Handling
-
Organolithium reagents such as sec-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Solvents like THF can form explosive peroxides and should be tested and purified before use.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
All reactions should be carried out in a well-ventilated fume hood.
Disclaimer: The experimental protocols and predicted properties outlined in this document are based on established principles of polymer chemistry and data from analogous systems. Researchers should exercise standard laboratory safety precautions and may need to optimize the described procedures for their specific experimental setup and desired material characteristics.
References
- 1. Cyclic olefin polymer - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis and properties of cyclic olefin polymers by ring-opening metathesis (co)polymerization of α-methyl-substituted norbornene lactones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pslc.ws [pslc.ws]
- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 7. Zeigler natta polymerisation | PPTX [slideshare.net]
- 8. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. pslc.ws [pslc.ws]
- 13. COP (Cyclic Olefin Polymer) | Sumitomo Bakelite Co., Ltd. [sumibe.co.jp]
- 14. scispace.com [scispace.com]
- 15. scribd.com [scribd.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyclic olefin copolymer - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hiyama Coupling with 1-Cyclohexen-1-yltrimethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Hiyama coupling reaction with 1-cyclohexen-1-yltrimethylsilane.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am not observing any formation of my desired coupled product, or the yield is very low. What are the potential causes and how can I address them?
Answer: Low to no yield in a Hiyama coupling reaction can stem from several factors, primarily related to the activation of the organosilane, the activity of the palladium catalyst, or the stability of the reactants and intermediates.
Possible Causes & Solutions:
-
Inefficient Silane Activation: The silicon-carbon bond in 1-cyclohexen-1-yltrimethylsilane is strong and requires activation to facilitate transmetalation to the palladium center.
-
Fluoride-based Activators: Ensure your fluoride source (e.g., TBAF, CsF, KF) is anhydrous if required by your specific protocol, as water can affect the reaction. The choice of counter-ion can also be critical; for instance, TASF is a well-known anhydrous fluoride source.
-
Fluoride-Free Conditions (Base-mediated): If using a fluoride-free protocol (Hiyama-Denmark coupling), the choice of base is crucial. Strong bases like NaOH or KOSiMe₃ are often required to generate the reactive silanolate in situ. The solvent system must be compatible with the chosen base.
-
-
Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed.
-
Catalyst Choice: While various palladium sources can be used (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂), the choice of ligand is often critical for stabilizing the active Pd(0) species and facilitating the catalytic cycle. Consider using phosphine ligands such as SPhos or XPhos, especially for more challenging substrates.
-
Catalyst Decomposition: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
-
Side Reactions:
-
Protodesilylation: The C-Si bond can be cleaved by acidic protons or moisture, leading to the formation of cyclohexene. Ensure your reagents and solvents are dry and that the reaction conditions are not overly acidic.
-
Homocoupling: Homocoupling of the aryl halide can occur. This can sometimes be suppressed by adjusting the ligand, temperature, or reaction time.
-
Issue 2: Protodesilylation is a Major Side Reaction
Question: I am observing a significant amount of cyclohexene in my reaction mixture, indicating protodesilylation of my starting material. How can I minimize this side reaction?
Answer: Protodesilylation is a common side reaction in Hiyama couplings, particularly when using fluoride activators which can also be basic.
Possible Causes & Solutions:
-
Excess Acidity/Moisture: The presence of water or other acidic protons in the reaction mixture can lead to the cleavage of the C-Si bond.
-
Dry Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
-
-
Nature of the Activator:
-
Fluoride Source: While effective for activation, fluoride ions can also promote protodesilylation. Consider using a less basic fluoride source or a fluoride-free protocol.
-
Fluoride-Free Conditions: The Hiyama-Denmark coupling, which uses a strong base to generate a silanolate, can sometimes mitigate protodesilylation by avoiding the use of fluoride.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Hiyama coupling of 1-cyclohexen-1-yltrimethylsilane?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific aryl halide and reaction conditions. However, a common starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand. For sterically hindered or electron-rich aryl halides, bulky electron-rich ligands such as SPhos or XPhos can be effective. For simpler substrates, Pd(PPh₃)₄ may be sufficient.
Q2: Do I need to use a fluoride activator? What are the alternatives?
A2: While the classic Hiyama coupling relies on a fluoride source (like TBAF, CsF, or KF) to activate the organosilane, there are fluoride-free alternatives.[1] The most common alternative is the Hiyama-Denmark coupling, which employs a strong base (e.g., NaOH, KOSiMe₃) to generate a more reactive organosilanolate intermediate.[2] This approach is particularly useful when your substrate contains fluoride-sensitive functional groups, such as silyl protecting groups.[3]
Q3: What is the optimal solvent for this reaction?
A3: The choice of solvent can significantly impact the reaction outcome. Common solvents for Hiyama couplings include THF, dioxane, DMF, and toluene. The optimal solvent will depend on the specific catalyst system and the solubility of your reagents. For fluoride-free conditions using a strong base, polar aprotic solvents like THF or dioxane are often employed.
Q4: Can I use an aryl chloride as a coupling partner with 1-cyclohexen-1-yltrimethylsilane?
A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in palladium-catalyzed cross-coupling reactions.[4] However, with the appropriate choice of a highly active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), the coupling of aryl chlorides can be achieved. Nickel-based catalyst systems have also shown promise for the coupling of less reactive electrophiles.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots from the reaction mixture at regular intervals and analyzing them by GC-MS or LC-MS. This will allow you to track the consumption of the starting materials and the formation of the product.
Data Presentation
Table 1: Influence of Reaction Parameters on Hiyama Coupling of Vinylsilanes
| Parameter | Options | General Effect on Yield with 1-Cyclohexen-1-yltrimethylsilane | Troubleshooting Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd/C | Often requires a ligand for optimal performance. | If yield is low, screen different Pd sources in combination with various ligands. |
| Ligand | PPh₃, SPhos, XPhos, dppf | Crucial for catalyst stability and reactivity, especially with challenging substrates. | For sterically hindered substrates, bulky ligands like SPhos or XPhos are recommended. |
| Activator | Fluoride: TBAF, CsF, KF, TASFBase (Fluoride-free): NaOH, K₂CO₃, KOSiMe₃ | Fluoride is a potent activator but can cause side reactions. Bases are used in Hiyama-Denmark variants. | If protodesilylation is an issue with TBAF, consider a fluoride-free method. |
| Solvent | THF, Dioxane, Toluene, DMF | Affects solubility and catalyst performance. | The choice of solvent should be compatible with the chosen activator/base. |
| Temperature | Room Temperature to >100 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition. | Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed. |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity generally follows the order I > Br > OTf > Cl. | For Ar-Cl, a more active catalyst system is typically required. |
Experimental Protocols
General Protocol for Fluoride-Mediated Hiyama Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), 1-cyclohexen-1-yltrimethylsilane (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), and the ligand (e.g., SPhos (4 mol%)).
-
Add the anhydrous solvent (e.g., THF, 5 mL).
-
Add the fluoride activator (e.g., TBAF (1.5 mmol) as a 1M solution in THF).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Fluoride-Free (Hiyama-Denmark) Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), 1-cyclohexen-1-yltrimethylsilane (1.5 mmol), and the palladium catalyst system (e.g., [Pd(allyl)Cl]₂ (1 mol%) and a suitable ligand).
-
Add the anhydrous solvent (e.g., THF, 5 mL).
-
Add the base (e.g., KOSiMe₃ (2.0 mmol)).
-
Stir the reaction at the appropriate temperature (e.g., 65 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up and purify as described in the fluoride-mediated protocol.
Visualizations
Caption: The catalytic cycle of the Hiyama coupling reaction.
Caption: A troubleshooting workflow for low-yield Hiyama coupling reactions.
References
troubleshooting guide for reactions involving (1-cyclohexen-1-yl)trimethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-cyclohexen-1-yl)trimethylsilane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with (1-cyclohexen-1-yl)trimethylsilane?
A1: (1-cyclohexen-1-yl)trimethylsilane is a versatile vinylsilane primarily used in electrophilic substitution reactions. The electron-releasing nature of the carbon-silicon bond activates the double bond for attack by various electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the carbon atom that was previously bonded to the silicon.[1] Common transformations include:
-
Acylation: Introduction of an acyl group to form α,β-unsaturated ketones.[2][3]
-
Halogenation: Reaction with electrophilic halogen sources to produce vinyl halides.[3]
-
Alkylation: Formation of a new carbon-carbon bond with alkylating agents.
-
Protodesilylation: Cleavage of the carbon-silicon bond to yield cyclohexene.
Q2: How should I store and handle (1-cyclohexen-1-yl)trimethylsilane?
A2: Vinylsilanes, including (1-cyclohexen-1-yl)trimethylsilane, are generally stable compounds. However, to prevent degradation, they should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxygen. It is advisable to use anhydrous solvents and reagents when working with vinylsilanes to avoid potential hydrolysis of the silicon-carbon bond, especially in the presence of acid or base catalysts.
Q3: My electrophilic substitution reaction is giving a low yield. What are the potential causes and solutions?
A3: Low yields in electrophilic substitutions of (1-cyclohexen-1-yl)trimethylsilane can arise from several factors. Here's a systematic approach to troubleshooting:
-
Inadequate Activation: The electrophile might not be sufficiently reactive. The reactivity of vinylsilanes is less than that of allylsilanes, necessitating stronger electrophiles.[4] Consider using a more potent Lewis acid or increasing its stoichiometry.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition. Experiment with a range of temperatures to find the optimal conditions.
-
Moisture Contamination: Water in the reaction mixture can lead to side reactions, such as hydrolysis of the vinylsilane or the electrophile. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Steric Hindrance: The electrophile or the substrate may be sterically hindered, slowing down the reaction. Using a less bulky Lewis acid or a smaller electrophile might improve the yield.
-
Incorrect Stoichiometry: Ensure the molar ratios of the reactants and catalyst are correct. A slight excess of the electrophile or Lewis acid may be beneficial.
Troubleshooting Guide
Problem 1: Low or No Conversion to the Desired Product
| Potential Cause | Suggested Solution |
| Insufficient Electrophile Reactivity | Use a stronger Lewis acid to activate the electrophile. Common choices include TiCl₄, AlCl₃, and BF₃·OEt₂.[5][6] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or GC. |
| Poor Quality Reagents | Ensure the vinylsilane, electrophile, and solvent are pure and anhydrous. Purify reagents if necessary. |
| Catalyst Poisoning | Impurities in the starting materials or solvent can deactivate the Lewis acid catalyst. Purify the starting materials. |
Problem 2: Formation of Unexpected Side Products
| Potential Cause | Suggested Solution |
| Protodesilylation | Traces of acid and water can lead to the cleavage of the C-Si bond, forming cyclohexene. Perform the reaction under strictly anhydrous conditions and consider adding a non-nucleophilic base like 2,6-di-tert-butylpyridine to scavenge protons. |
| Polymerization | Strong Lewis acids can induce polymerization of the alkene. Use a milder Lewis acid or perform the reaction at a lower temperature. |
| Isomerization of the Double Bond | Acidic conditions can sometimes lead to isomerization. Minimize reaction time and temperature. |
| Reaction with Solvent | Certain solvents can react with the activated electrophile or carbocation intermediate. Choose an inert solvent like dichloromethane or 1,2-dichloroethane. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Hydrolysis on Silica Gel | Silylated products can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.[7] Deactivate the silica gel with a base (e.g., triethylamine) before use or consider alternative purification methods like distillation or recrystallization. |
| Co-elution with Starting Material | If the product and starting material have similar polarities, separation by column chromatography can be challenging. Optimize the eluent system or consider using a different stationary phase (e.g., alumina). |
| Formation of Emulsions during Workup | The presence of silyl byproducts can lead to emulsions during aqueous workup. Add a small amount of a saturated salt solution (brine) to help break the emulsion. |
Experimental Protocols
Synthesis of 1-(1-Cyclohexen-1-yl)ethan-1-one (Acylation)
This protocol is a representative procedure for the acylation of (1-cyclohexen-1-yl)trimethylsilane.
Reagents and Equipment:
-
(1-cyclohexen-1-yl)trimethylsilane
-
Acetyl chloride
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of (1-cyclohexen-1-yl)trimethylsilane (1.0 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add TiCl₄ (1.1 eq) dropwise.
-
After stirring for 15 minutes, add a solution of acetyl chloride (1.2 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(1-cyclohexen-1-yl)ethan-1-one.
Expected Yield: 70-85%
| Reactant | Molar Ratio |
| (1-cyclohexen-1-yl)trimethylsilane | 1.0 |
| Acetyl chloride | 1.2 |
| Titanium tetrachloride | 1.1 |
Synthesis of 1-Bromo-1-cyclohexene (Halogenation)
This protocol describes a general procedure for the bromination of (1-cyclohexen-1-yl)trimethylsilane.
Reagents and Equipment:
-
(1-cyclohexen-1-yl)trimethylsilane
-
N-Bromosuccinimide (NBS)
-
Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (DCM)
-
AIBN (Azobisisobutyronitrile) - radical initiator (optional, for some mechanisms)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet
-
Standard glassware for workup and purification
Procedure:
-
Dissolve (1-cyclohexen-1-yl)trimethylsilane (1.0 eq) and NBS (1.1 eq) in anhydrous CCl₄ or DCM in a round-bottom flask under a nitrogen atmosphere.
-
For radical-mediated reactions, a catalytic amount of AIBN can be added.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated aqueous Na₂S₂O₃ solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to yield 1-bromo-1-cyclohexene.
Expected Yield: 60-80%
| Reactant | Molar Ratio |
| (1-cyclohexen-1-yl)trimethylsilane | 1.0 |
| N-Bromosuccinimide (NBS) | 1.1 |
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Common side products and their mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Aliphatic Friedel–Crafts acylation of vinyl silanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. researchgate.net [researchgate.net]
- 5. Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes [organic-chemistry.org]
- 6. Activation of Si–H and B–H bonds by Lewis acidic transition metals and p-block elements: same, but different - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
purification techniques for removing impurities from trimethyl(cyclohex-1-en-1-yl)silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of trimethyl(cyclohex-1-en-1-yl)silane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of trimethyl(cyclohex-1-en-1-yl)silane.
Issue 1: Low Purity of Final Product After Synthesis
Possible Causes:
-
Incomplete Reaction: The initial silylation reaction may not have gone to completion, leaving unreacted starting materials.
-
Presence of Side Products: Side reactions during the synthesis can lead to impurities that are carried through to the final product.
-
Hydrolysis: The product, a silyl enol ether, is sensitive to water and can hydrolyze back to cyclohexanone and trimethylsilanol, particularly during aqueous workup.
Solutions:
-
Optimize Reaction Conditions: Ensure anhydrous conditions during the reaction to prevent premature hydrolysis of the silylating agent and the product. Monitor the reaction by TLC or GC to confirm the consumption of the starting materials.
-
Careful Workup: Minimize contact with water during the workup. Use brine washes to reduce the amount of water in the organic layer and dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate.
-
Azeotropic Removal of Water: Before final purification, consider azeotropic distillation with a solvent like toluene to remove residual water from the crude product.[1]
Issue 2: Product Decomposition During Column Chromatography
Possible Cause:
-
Acidic or Basic Silica Gel: Trimethyl(cyclohex-1-en-1-yl)silane, like other silyl enol ethers, can be sensitive to the pH of the silica gel. Basic silica gel, in particular, has been shown to cause decomposition of similar compounds.[1]
Solutions:
-
Use Neutral Silica Gel: Employ silica gel with a neutral pH (around 6.5-7.5).
-
Deactivate Silica Gel: If only standard (slightly acidic) silica gel is available, it can be neutralized by pre-treating it with a solution of a non-nucleophilic base, such as triethylamine, in the eluent, followed by flushing with the pure eluent. A common practice is to use an eluent containing a small percentage (0.1-1%) of triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic, depending on the grade), for chromatography.
Issue 3: Inefficient Separation of Impurities by Distillation
Possible Cause:
-
Inappropriate Distillation Conditions: The boiling points of the product and impurities may be too close for effective separation under the chosen pressure and temperature.
Solutions:
-
Fractional Distillation: Use a fractional distillation apparatus with a Vigreux or packed column to increase the separation efficiency.
-
Vacuum Distillation: Distilling under reduced pressure will lower the boiling points of the compounds, which can prevent thermal degradation and may improve the separation of high-boiling impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude trimethyl(cyclohex-1-en-1-yl)silane?
A1: Common impurities often originate from the synthesis, which typically involves the reaction of cyclohexanone with a trimethylsilyl halide (like trimethylsilyl chloride) in the presence of a base (such as triethylamine). Potential impurities include:
-
Unreacted Cyclohexanone: The starting ketone.
-
Unreacted Trimethylsilyl Chloride and its Hydrolysis Product: Trimethylsilanol and hexamethyldisiloxane.
-
Base Catalyst: For example, triethylamine.
-
Hydrolysis Product: Cyclohexanone, formed from the breakdown of the desired product.
-
Solvent Residues: From the reaction and workup.
Q2: What is a recommended protocol for purification by column chromatography?
A2: For the purification of trimethyl(cyclohex-1-en-1-yl)silane, flash column chromatography using a non-polar eluent system is generally effective.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Dry pack a glass column with neutral silica gel (230-400 mesh).
-
Sample Loading: Dissolve the crude trimethyl(cyclohex-1-en-1-yl)silane in a minimal amount of the initial eluent.
-
Elution: Start with a non-polar solvent like n-hexane. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Q3: What is a suitable protocol for purification by fractional distillation?
A3: Fractional distillation under reduced pressure is a suitable method for purifying trimethyl(cyclohex-1-en-1-yl)silane, especially on a larger scale.
Experimental Protocol: Fractional Distillation Under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.
-
Charge the Flask: Add the crude trimethyl(cyclohex-1-en-1-yl)silane and a magnetic stir bar to the distillation flask.
-
Apply Vacuum: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the fraction that distills at the expected boiling point. The predicted boiling point for a similar, slightly larger compound is around 223 °C at 760 mmHg, so the boiling point of trimethyl(cyclohex-1-en-1-yl)silane will be lower and will be significantly reduced under vacuum.[2] For example, at a reduced pressure of 10 mmHg, the boiling point would be substantially lower.
-
Monitoring: Monitor the temperature and pressure throughout the distillation.
Quantitative Data Summary
| Purification Method | Starting Purity (Estimated) | Final Purity (Typical) | Yield (Typical) | Reference |
| Column Chromatography | ~90-95% | >98% | 70-85% | Based on similar compounds |
| Fractional Distillation | ~90-95% | >99% | 60-80% | General expectation for the technique |
Visualizations
Caption: Purification workflow for trimethyl(cyclohex-1-en-1-yl)silane.
Caption: Troubleshooting logic for low product purity.
References
stability of Silane, 1-cyclohexen-1-yltrimethyl- to acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Silane, 1-cyclohexen-1-yltrimethyl- under acidic and basic conditions. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving 1-cyclohexen-1-yltrimethylsilane.
Issue 1: Unexpectedly Rapid Degradation of 1-Cyclohexen-1-yltrimethylsilane in Acidic Media
-
Question: My solution of 1-cyclohexen-1-yltrimethylsilane in a mildly acidic buffer (pH 4-6) is showing rapid degradation, which is unexpected. What could be the cause?
-
Answer: Several factors could be contributing to the accelerated degradation of your vinylsilane:
-
Presence of Stronger Protic Acids: Even trace amounts of strong acids can significantly catalyze the cleavage of the silicon-carbon bond in vinylsilanes. The cleavage is an exothermic, gas-generating reaction that is activated by electrophiles and protic acids.[1] Ensure all glassware is free of acidic residues.
-
Elevated Temperatures: Acid-catalyzed hydrolysis of silanes is temperature-dependent. If your experiment is conducted at elevated temperatures, this can increase the rate of degradation.
-
Lewis Acid Contamination: Lewis acids can also promote the cleavage of the C-Si bond. Ensure your solvents and reagents are free from metal ion contaminants.
-
Issue 2: Inconsistent Results in Base-Mediated Cleavage Reactions
-
Question: I am attempting to cleave the trimethylsilyl group from 1-cyclohexen-1-yltrimethylsilane using a fluoride source, but my results are not reproducible. Why might this be?
-
Answer: The cleavage of the silicon-carbon bond by fluoride ions can be influenced by several experimental parameters:
-
Water Content: The presence of water can affect the reactivity of the fluoride ion. Ensure your reaction solvent has a consistent and controlled water content.
-
Counter-ion of the Fluoride Salt: The choice of cation (e.g., tetrabutylammonium vs. potassium) can influence the solubility and reactivity of the fluoride ion.
-
Steric Hindrance: While the trimethylsilyl group is relatively small, the accessibility of the silicon atom to the fluoride ion can be affected by the surrounding solvent molecules and the conformation of the cyclohexene ring.
-
Issue 3: Difficulty in Monitoring the Reaction Progress by NMR
-
Question: I am trying to monitor the hydrolysis of 1-cyclohexen-1-yltrimethylsilane by ¹H NMR, but the vinyl proton signals are broadening and difficult to quantify. What is happening?
-
Answer: The broadening of NMR signals during the hydrolysis of vinylsilanes is a known phenomenon. This is often due to an increase in the rate of intermolecular condensation of the resulting silanol intermediates. Both acid and base can dramatically increase the rates of these condensation reactions.[2] To mitigate this, you can try the following:
-
Lowering the Concentration: Running the reaction at a lower concentration can reduce the rate of intermolecular reactions.
-
Acquiring Data at Lower Temperatures: Cooling the NMR probe can sometimes help to sharpen the signals by slowing down dynamic exchange processes.
-
Using ²⁹Si NMR: While less sensitive, ²⁹Si NMR can provide more direct information about the silicon-containing species in the reaction mixture and can be less susceptible to the line broadening issues seen in ¹H NMR for the vinyl protons.
-
Frequently Asked Questions (FAQs)
Q1: Under what pH conditions is 1-cyclohexen-1-yltrimethylsilane generally considered stable?
A1: 1-Cyclohexen-1-yltrimethylsilane is most stable under neutral and anhydrous conditions. Both acidic and basic conditions can promote the cleavage of the carbon-silicon bond. In neutral aqueous media, the hydrolysis is generally slow.
Q2: What are the typical cleavage products of 1-cyclohexen-1-yltrimethylsilane under acidic and basic conditions?
A2:
-
Acidic Conditions: Under acidic conditions, protodesilylation occurs, leading to the formation of cyclohexene and a corresponding trimethylsilanol or its condensation products (hexamethyldisiloxane).
-
Basic Conditions: In the presence of a nucleophile like fluoride or hydroxide, the cleavage typically yields cyclohexene and a trimethylsilyl derivative of the nucleophile (e.g., trimethylfluorosilane or trimethylsilanol).
Q3: How can I quantitatively assess the stability of 1-cyclohexen-1-yltrimethylsilane?
A3: The stability can be quantitatively assessed by monitoring the disappearance of the starting material and the appearance of degradation products over time using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of the vinyl and trimethylsilyl protons of the starting material.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be developed to separate and quantify the parent compound and its non-volatile degradation products.
Q4: Are there any specific handling and storage recommendations for 1-cyclohexen-1-yltrimethylsilane to ensure its stability?
A4: Yes, to ensure the long-term stability of 1-cyclohexen-1-yltrimethylsilane, it should be:
-
Stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).
-
Kept away from moisture, strong acids, and strong bases.
-
Handled in a well-ventilated area due to its potential volatility and flammability.
Quantitative Data Summary
The following tables provide representative (hypothetical) data on the stability of 1-cyclohexen-1-yltrimethylsilane under various conditions. These values are intended for illustrative purposes to demonstrate the expected trends in stability.
Table 1: Half-life (t½) of 1-Cyclohexen-1-yltrimethylsilane in Acidic Buffers at 25°C
| pH | Buffer System | Half-life (t½) in hours |
| 2.0 | HCl/KCl | 0.5 |
| 4.0 | Acetate | 12 |
| 6.0 | Phosphate | 150 |
Table 2: Percentage Degradation of 1-Cyclohexen-1-yltrimethylsilane in Basic Solutions at 25°C after 24 hours
| Base (0.1 M) | Solvent | Percentage Degradation |
| NaOH | Water/THF (1:1) | 95% |
| TBAF | THF | >99% |
| K₂CO₃ | Water/Methanol (1:1) | 25% |
Experimental Protocols
Protocol 1: NMR-Based Stability Study of 1-Cyclohexen-1-yltrimethylsilane
-
Sample Preparation:
-
Prepare a stock solution of 1-cyclohexen-1-yltrimethylsilane in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Prepare buffer solutions of the desired pH in D₂O.
-
In an NMR tube, mix the stock solution with the buffer solution to achieve the desired final concentration and pH. Include an internal standard (e.g., TMS or a non-volatile compound with a known concentration) for quantification.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Store the NMR tube at a constant, controlled temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the vinyl proton of 1-cyclohexen-1-yltrimethylsilane and the internal standard.
-
Calculate the concentration of the vinylsilane at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of 1-cyclohexen-1-yltrimethylsilane versus time to determine the rate of degradation.
-
Protocol 2: HPLC-Based Stability Study of 1-Cyclohexen-1-yltrimethylsilane
-
Method Development:
-
Develop a reversed-phase HPLC method capable of separating 1-cyclohexen-1-yltrimethylsilane from its expected degradation products (e.g., cyclohexene). A C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.
-
Use a UV detector set to a wavelength where the vinylsilane has significant absorbance (e.g., around 210-230 nm).
-
-
Sample Preparation:
-
Prepare a stock solution of 1-cyclohexen-1-yltrimethylsilane in a suitable solvent (e.g., acetonitrile).
-
Prepare buffer solutions of the desired pH.
-
Initiate the stability study by mixing the stock solution with the buffer solution in a sealed vial.
-
-
Analysis:
-
At specified time points, withdraw an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by neutralizing the pH), and dilute it to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
-
Data Analysis:
-
Determine the peak area of 1-cyclohexen-1-yltrimethylsilane at each time point.
-
Plot the peak area (or concentration, based on a calibration curve) versus time to determine the degradation kinetics.
-
Visualizations
References
strategies to improve the yield of 1-cyclohexenyltrimethylsilane synthesis
Welcome to the technical support center for the synthesis of 1-cyclohexenyltrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 1-cyclohexenyltrimethylsilane?
A1: The most common method for synthesizing 1-cyclohexenyltrimethylsilane is the reaction of cyclohexanone with a silylating agent, typically trimethylsilyl chloride (TMSCl), in the presence of a base. This reaction forms a silyl enol ether.
Q2: Why is the choice of base important in this synthesis?
A2: The choice of base is critical as it determines the regioselectivity of the enolate formation from cyclohexanone, which is an unsymmetrical ketone. This, in turn, dictates the final product distribution and yield. The two main products possible are the kinetic and thermodynamic silyl enol ethers. For 1-cyclohexenyltrimethylsilane, the kinetic product is desired.
Q3: What is the difference between the kinetic and thermodynamic silyl enol ether of cyclohexanone?
A3:
-
Kinetic Product: 1-Cyclohexenyltrimethylsilane is the kinetic product, formed by the removal of a proton from the less sterically hindered α-carbon. Its formation is favored under irreversible conditions.
-
Thermodynamic Product: 2-Methyl-1-trimethylsilyloxy-cyclopent-1-ene is the thermodynamic product, which is more stable due to the more substituted double bond. Its formation is favored under reversible conditions that allow for equilibrium to be established.
Q4: Which base should I use to favor the formation of 1-cyclohexenyltrimethylsilane (the kinetic product)?
A4: To favor the kinetic product, a strong, sterically hindered, non-nucleophilic base should be used. Lithium diisopropylamide (LDA) is the most common and effective choice for this purpose. It rapidly and irreversibly deprotonates the less hindered α-carbon at low temperatures.
Q5: What conditions favor the formation of the thermodynamic product?
A5: Weaker bases, such as triethylamine (NEt3), and higher reaction temperatures tend to favor the formation of the more stable thermodynamic silyl enol ether. These conditions allow for equilibration between the ketone and the two possible enolates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1-Cyclohexenyltrimethylsilane | 1. Presence of Moisture: Trimethylsilyl chloride and LDA are highly sensitive to moisture. Any water in the reaction will quench the reagents. 2. Improper Temperature Control: For kinetic control using LDA, maintaining a low temperature (typically -78 °C) is crucial. 3. Degraded Reagents: LDA is unstable and should be freshly prepared or titrated before use. TMSCl can degrade if not stored properly. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents. Consider azeotropic distillation of the starting material if water contamination is suspected. 2. Maintain Low Temperature: Use a dry ice/acetone bath to maintain the temperature at -78 °C during the addition of LDA and TMSCl. 3. Use Fresh/Verified Reagents: Prepare LDA fresh for each reaction or titrate a stored solution. Distill TMSCl before use if its purity is in doubt. |
| Formation of the Thermodynamic Product as the Major Isomer | 1. Wrong Choice of Base: Using a weaker base like triethylamine will favor the thermodynamic product. 2. Reaction Temperature Too High: Allowing the reaction to warm up before the addition of TMSCl can lead to equilibration and formation of the thermodynamic enolate. 3. Incorrect Order of Addition: Adding the base to the ketone can sometimes lead to side reactions. | 1. Use a Strong, Hindered Base: Switch to LDA for selective formation of the kinetic product. 2. Strict Temperature Control: Keep the reaction at -78 °C throughout the deprotonation and silylation steps. 3. Correct Addition Sequence: Add the ketone solution slowly to the pre-formed LDA solution at -78 °C. |
| Presence of Unreacted Cyclohexanone | 1. Insufficient Base: Not using a full equivalent of LDA will result in incomplete deprotonation of the cyclohexanone. 2. Inefficient Silylation: The silylating agent may have been quenched or is not reactive enough. | 1. Use Sufficient Base: Use slightly more than one equivalent of LDA to ensure complete conversion of the ketone. 2. Check Silylating Agent: Ensure the TMSCl is of high quality. For less reactive ketones, a more reactive silylating agent like trimethylsilyl triflate (TMSOTf) can be considered, though this may also affect selectivity. |
| Difficulty in Product Purification | 1. Hydrolysis of the Product: Silyl enol ethers are sensitive to acid and can hydrolyze back to the ketone during workup or purification. 2. Similar Boiling Points of Isomers: If a mixture of kinetic and thermodynamic products is formed, separation by distillation can be challenging. | 1. Use a Mild Workup: Quench the reaction with a non-acidic source, like a saturated sodium bicarbonate solution. Avoid acidic conditions during extraction. 2. Chromatography: If distillation is ineffective, flash column chromatography on silica gel (pre-treated with a small amount of triethylamine to neutralize acidic sites) can be used for separation. |
Experimental Protocols
Protocol 1: Synthesis of 1-Cyclohexenyltrimethylsilane (Kinetic Control)
This protocol is optimized for the selective synthesis of the kinetic silyl enol ether.
Reagents and Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, syringe, magnetic stirrer, argon/nitrogen inlet
-
Dry ice/acetone bath
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Silylation: Add freshly distilled trimethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3 x 50 mL).
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield pure 1-cyclohexenyltrimethylsilane.
Visualizations
Reaction Pathway
Caption: Synthesis of 1-cyclohexenyltrimethylsilane via kinetic enolate formation.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low product yield.
Kinetic vs. Thermodynamic Control
safe handling and storage procedures for (1-cyclohexen-1-yl)trimethylsilane
Disclaimer: The following information is a summary of publicly available safety data for (1-Cyclohexenyloxy)trimethylsilane, CAS No. 6651-36-1, and is intended for informational purposes only. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for the product you are using and follow all institutional and regulatory safety guidelines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the safe handling and storage of (1-cyclohexen-1-yl)trimethylsilane, a common reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with (1-cyclohexen-1-yl)trimethylsilane?
A1: (1-cyclohexen-1-yl)trimethylsilane is a flammable liquid and vapor.[1][2][3] It can also cause serious eye irritation.[3] Inhalation of vapors or mist may cause respiratory tract irritation, and prolonged skin contact may cause irritation.[2][3]
Q2: What are the recommended storage conditions for this reagent?
A2: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4] Keep away from heat, sparks, open flames, and other ignition sources.[2][3] This material is sensitive to moisture and should be stored under an inert atmosphere.[2][3][5] A refrigerator is a suitable storage location.[5]
Q3: What materials are incompatible with (1-cyclohexen-1-yl)trimethylsilane?
A3: Avoid contact with water, moisture, and strong oxidizing agents.[2][3] Exposure to moisture can lead to decomposition of the compound.
Q4: What should I do in case of a spill?
A4: In the event of a spill, immediately remove all sources of ignition.[4] Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[4] Ensure adequate ventilation. Use non-sparking tools and explosion-proof equipment during cleanup.[4][6] Avoid breathing vapors and prevent the material from entering drains.[4][6]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][4] Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors.[2][3] For larger quantities or in situations with inadequate ventilation, respiratory protection may be necessary.[2]
Troubleshooting Guides
Issue 1: The reagent appears cloudy or has formed a precipitate.
-
Possible Cause: Exposure to moisture or air, leading to hydrolysis of the silyl enol ether.
-
Solution: Discard the reagent according to your institution's hazardous waste disposal procedures. To prevent this in the future, ensure the reagent is stored under an inert atmosphere (e.g., argon or nitrogen) and that all glassware is thoroughly dried before use. Use anhydrous solvents and proper inert atmosphere techniques during your experiment.
Issue 2: Inconsistent reaction yields or the presence of byproducts.
-
Possible Cause: The reagent may have degraded due to improper storage or handling.
-
Solution: Verify the purity of the reagent before use, for example, by NMR spectroscopy. If degradation is suspected, it is best to use a fresh bottle of the reagent. Ensure that all reaction conditions are strictly anhydrous.
Issue 3: A strong, irritating odor is noticeable in the lab.
-
Possible Cause: A leak in the storage container or a spill.
-
Solution: Immediately check the container for any leaks. If a leak is found, transfer the reagent to a new, appropriate container under an inert atmosphere. If a spill has occurred, follow the spill cleanup procedures outlined in the FAQs. Ensure the ventilation in the laboratory is functioning correctly.
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 6651-36-1 | [1][3][7] |
| Molecular Formula | C9H18OSi | [1][3] |
| Molecular Weight | 170.32 g/mol | [1][5] |
| Boiling Point | 64-65 °C at 15 mm Hg | [7] |
| Density | 0.875 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.447 | [7] |
| Flash Point | Flammable liquid and vapor | [1][3] |
Experimental Workflow and Safety Precautions
Below is a generalized workflow for using (1-cyclohexen-1-yl)trimethylsilane in a chemical reaction, emphasizing the key safety and handling steps.
References
- 1. Cyclohexene, 1-((trimethylsilyl)oxy)- | C9H18OSi | CID 81161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 6651-36-1 CAS MSDS (1-Cyclohexenyloxytrimethylsilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Byproduct Identification in Reactions of Silane, 1-cyclohexen-1-yltrimethyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving Silane, 1-cyclohexen-1-yltrimethyl-. The focus is on the identification and characterization of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where Silane, 1-cyclohexen-1-yltrimethyl- is used?
A1: Silane, 1-cyclohexen-1-yltrimethyl-, a silyl enol ether of cyclohexanone, is primarily used as a nucleophilic enolate equivalent in various carbon-carbon bond-forming reactions. The two most prominent applications are the Mukaiyama aldol addition and the Saegusa-Ito oxidation.
Q2: What is the most common byproduct I might encounter in a Mukaiyama aldol reaction using Silane, 1-cyclohexen-1-yltrimethyl-?
A2: The most prevalent byproduct is cyclohexanone, which results from the hydrolysis of the silyl enol ether. This can occur if there is residual water in your reagents or solvent, or during the aqueous workup.[1] Another potential byproduct is the exocyclic enone from a condensation reaction.[2]
Q3: I see an unexpected peak in my GC-MS that I suspect is a siloxane. How could this have formed?
A3: The formation of disiloxanes, such as hexamethyldisiloxane, is a common issue in reactions involving trimethylsilyl compounds.[1] This occurs when the trimethylsilanol intermediate, formed during the hydrolysis of the silyl enol ether, undergoes self-condensation.[1]
Q4: In a Saegusa-Ito oxidation, what are the expected products and potential byproducts?
A4: The expected product of a Saegusa-Ito oxidation of Silane, 1-cyclohexen-1-yltrimethyl- is cyclohex-2-en-1-one, an α,β-unsaturated ketone.[3][4] Byproducts are generally related to incomplete reaction or side reactions of the palladium catalyst. The presence of the starting silyl enol ether or the hydrolyzed product, cyclohexanone, may indicate an incomplete reaction.
Troubleshooting Guides
Issue 1: Low yield of the desired Mukaiyama aldol adduct and a significant amount of cyclohexanone.
| Possible Cause | Troubleshooting Step |
| Presence of water in the reaction. | Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Handle hygroscopic Lewis acids under an inert atmosphere. |
| Premature quenching of the reaction. | Optimize the reaction time. Monitor the reaction progress by TLC or GC-MS to ensure full conversion of the starting material. |
| Instability of the silyl enol ether. | Silyl enol ethers can be sensitive to acidic conditions. Ensure the reaction conditions are neutral or basic prior to the addition of the Lewis acid. |
Issue 2: Formation of a significant amount of a high-boiling point byproduct suspected to be a condensation product.
| Possible Cause | Troubleshooting Step |
| High reaction temperature. | The Mukaiyama aldol reaction is often performed at low temperatures (e.g., -78 °C) to minimize side reactions. Consider lowering the reaction temperature. |
| Incorrect stoichiometry of Lewis acid. | The amount of Lewis acid can influence the reaction pathway. Titrate the Lewis acid or use a freshly opened bottle to ensure accurate stoichiometry. |
| Prolonged reaction time. | Extended reaction times, even at low temperatures, can sometimes lead to the formation of condensation byproducts. Optimize the reaction time. |
Issue 3: Incomplete conversion in a Saegusa-Ito oxidation.
| Possible Cause | Troubleshooting Step |
| Inefficient reoxidation of Pd(0). | Ensure the stoichiometric oxidant, such as benzoquinone, is fresh and used in the correct amount to regenerate the active Pd(II) catalyst.[3][4] |
| Catalyst deactivation. | The palladium catalyst can sometimes form inactive species. Consider using a different palladium source or adding a ligand to stabilize the active catalytic species. |
| Low reaction temperature. | While the initial enol ether formation may be done at low temperatures, the oxidation step often requires elevated temperatures. Ensure the reaction is heated appropriately. |
Data Presentation
Table 1: Common Byproducts in Reactions of Silane, 1-cyclohexen-1-yltrimethyl-
| Reaction Type | Byproduct Name | Chemical Structure | Common Analytical Signature (m/z in GC-MS) |
| Mukaiyama Aldol | Cyclohexanone | C₆H₁₀O | 98 |
| Mukaiyama Aldol | 2-Benzylidenecyclohexanone | C₁₃H₁₄O | 186 |
| General | Hexamethyldisiloxane | C₆H₁₈OSi₂ | 147 (M-15), 73 |
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of Reaction Mixtures
-
Sample Preparation: Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture with a suitable quenching agent (e.g., saturated sodium bicarbonate solution). Extract the organic components with a volatile solvent like diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and carefully concentrate it under a gentle stream of nitrogen. Dissolve the residue in a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) for GC-MS analysis.
-
GC-MS Parameters:
-
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure separation of both volatile and less volatile components.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.
-
-
Data Analysis: Identify the peaks by comparing their mass spectra with a library database (e.g., NIST). The retention times can be compared with known standards for confirmation.
Protocol 2: General Procedure for NMR Spectroscopic Analysis
-
Sample Preparation: After workup and column chromatography, dissolve a small amount of the isolated byproduct in a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing.
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum using a 400 MHz or higher spectrometer.
-
Typical spectral parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum.
-
This usually requires a larger number of scans compared to ¹H NMR.
-
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration to elucidate the structure of the byproduct. 2D NMR techniques like COSY and HSQC can be used for more complex structures.
Visualizations
Caption: Reaction pathway for the Mukaiyama aldol addition showing the formation of the desired product and common byproducts.
Caption: Simplified mechanism of the Saegusa-Ito oxidation leading to the formation of an α,β-unsaturated ketone.
Caption: A general experimental workflow for the identification and characterization of byproducts from a reaction mixture.
References
methods for the cleavage of the trimethylsilyl group from reaction products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for cleaving the trimethylsilyl (TMS) protecting group from reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for TMS group cleavage?
The most common methods for the deprotection of TMS ethers fall into three main categories: acidic hydrolysis, basic hydrolysis, and fluoride-ion-mediated cleavage.[1][2][3] The choice of method depends on the stability of the substrate and the presence of other functional groups.
Q2: When should I choose an acidic method for TMS deprotection?
Acidic methods are often used for substrates that are stable to acid. They are generally effective and utilize readily available reagents.[1][3] Common acidic conditions include using dilute hydrochloric acid (HCl) in a protic solvent like methanol or aqueous tetrahydrofuran (THF).[1][3]
Q3: What are the advantages of using basic conditions for TMS cleavage?
Basic conditions are suitable for molecules that are sensitive to acid. Mild bases like potassium carbonate in methanol can effectively cleave TMS ethers.[1] This method is often preferred when other acid-labile protecting groups are present in the molecule.
Q4: Why are fluoride-based reagents so effective for TMS deprotection?
Fluoride ions have a very high affinity for silicon, forming a strong silicon-fluoride (Si-F) bond, which is the driving force for the cleavage.[4][5] Reagents like tetrabutylammonium fluoride (TBAF) are highly effective and are among the most common methods for removing silyl protecting groups.[2][6]
Q5: Can I selectively deprotect a TMS group in the presence of other silyl ethers?
Yes, selective deprotection is possible and is generally governed by the steric bulk of the silyl group.[7] TMS ethers are significantly less sterically hindered and more labile to acidic and fluoride-mediated cleavage than bulkier silyl ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS).[3][7] By carefully controlling the reaction conditions (reagent, temperature, and reaction time), selective removal of a TMS group can be achieved.[7]
Troubleshooting Guide
Problem: My TMS deprotection is incomplete.
-
Possible Cause: Insufficient reagent, short reaction time, or low temperature.
-
Solution: Increase the equivalents of the deprotecting agent. For sluggish reactions, consider extending the reaction time or gently heating the reaction mixture. Always monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Possible Cause: Steric hindrance around the TMS ether.
-
Solution: For sterically hindered substrates, a more powerful deprotecting agent might be necessary. For instance, if mild acidic or basic conditions are failing, a fluoride source like TBAF is often more effective.[6]
-
-
Possible Cause: Poor solubility of the starting material.
-
Solution: Ensure your substrate is fully dissolved in the reaction solvent. If solubility is an issue, try a different solvent system. For example, THF is a common solvent for fluoride-mediated deprotections.[6]
-
Problem: My product is degrading during TMS deprotection.
-
Possible Cause: The reaction conditions are too harsh for the substrate.
-
Solution: If you are using strong acidic or basic conditions, switch to a milder method.[8] For acid-sensitive compounds, consider using pyridinium p-toluenesulfonate (PPTS) in methanol.[1] For base-sensitive substrates, very mild conditions like potassium carbonate in methanol can be effective.[1] Fluoride-based methods can also be buffered with acetic acid to reduce basicity.[8]
-
-
Possible Cause: The fluoride reagent is too basic.
Problem: The workup for my TBAF deprotection is difficult.
-
Possible Cause: TBAF and its byproducts can be difficult to remove during aqueous workup.
-
Solution: After the reaction, quenching with an aqueous solution of ammonium chloride can help. To remove the highly polar byproducts, an aqueous workup followed by filtration through a plug of silica gel is often effective. Alternatively, consider using a polymer-supported fluoride reagent to simplify purification.
-
Data Presentation
Table 1: Comparison of Common TMS Deprotection Methods
| Method | Reagent(s) | Solvent(s) | Typical Reaction Time | Typical Temperature | Notes |
| Acidic | 1N HCl (catalytic) | Dichloromethane | 30 min | Room Temperature | Effective for acid-stable substrates.[1] |
| Pyridinium p-toluenesulfonate (PPTS) | Methanol | 30 min | Room Temperature | Mild acidic conditions.[1] | |
| Acetic Acid | THF/Water | Varies | Room Temperature | Mild and can be used for sensitive substrates. | |
| Basic | Potassium Carbonate (K2CO3) | Methanol | 1 - 2 hours | Room Temperature | Mild basic conditions suitable for acid-sensitive molecules.[1] |
| Fluoride | Tetrabutylammonium fluoride (TBAF) | THF | 1 - 2 hours | Room Temperature | Very common and effective; can be basic.[2][6] |
| Hydrogen Fluoride-Pyridine (HF•pyr) | THF/Pyridine | Varies | 0 °C to Room Temp | Effective, but HF is hazardous and requires special handling.[1] | |
| Fluorosilicic acid (H2SiF6) | Acetonitrile | Varies | 0 °C | Another fluoride source.[6] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Cleavage of a Trimethylsilyl Ether [1]
-
Dissolve the silylated alcohol (0.4 mmol) in dichloromethane (4 mL).
-
Add one drop of 1N hydrochloric acid (HCl).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: Base-Catalyzed Cleavage of a Trimethylsilyl Ether [1]
-
Dissolve the silylated alcohol in methanol.
-
Add an excess of potassium carbonate (K2CO3).
-
Stir the mixture at room temperature for 1 to 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Fluoride-Mediated Cleavage of a Trimethylsilyl Ether using TBAF
-
Dissolve the silylated alcohol (0.4 mmol) in tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents).
-
Stir the solution at room temperature for 1 to 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Decision workflow for selecting a TMS deprotection method.
Caption: Mechanism of TMS ether cleavage by fluoride ion.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Silyl Groups - Gelest [technical.gelest.com]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
overcoming low reactivity of 1-cyclohexen-1-yltrimethylsilane in specific transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 1-cyclohexen-1-yltrimethylsilane in various chemical transformations.
Section 1: Hiyama Cross-Coupling Reactions
The Hiyama coupling, a palladium-catalyzed cross-coupling of organosilanes with organic halides, can be challenging with sterically hindered substrates like 1-cyclohexen-1-yltrimethylsilane. The trimethylsilyl group's bulkiness can impede the transmetalation step in the catalytic cycle. Furthermore, the polarization of the Si-C bond is crucial for the reaction's success and often requires activation.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my Hiyama coupling reaction with 1-cyclohexen-1-yltrimethylsilane showing low to no conversion?
A1: The low reactivity is likely due to two main factors:
-
Steric Hindrance: The bulky trimethylsilyl group and the cyclohexenyl ring hinder the approach of the substrate to the palladium center.
-
Insufficient Activation of the C-Si Bond: The carbon-silicon bond in trimethylsilanes is relatively strong and requires an activating agent, typically a fluoride source or a strong base, to form a more reactive pentavalent silicon intermediate.[1][2] For sterically hindered silanes, standard activation conditions may be insufficient.
Q2: What are the most effective activators for Hiyama coupling of hindered vinylsilanes?
A2: While fluoride sources like TBAF (tetra-n-butylammonium fluoride) are common, they can be basic and may not be suitable for all substrates.[2] For hindered systems, fluoride-free methods, often referred to as Hiyama-Denmark couplings, are highly effective.[1] These often employ a strong base like potassium trimethylsilanolate (KOSiMe₃) in combination with additives.
Q3: Can the choice of palladium catalyst and ligand improve the yield?
A3: Absolutely. The choice of ligand is critical for promoting the reaction with sterically demanding substrates. Bulky, electron-rich phosphine ligands, such as SPhos, have been shown to be effective in the cross-coupling of tetrasubstituted vinylsilanes.[3]
Troubleshooting Guide: Hiyama Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficient activation of the C-Si bond. | Switch to a stronger activating system. Consider using KOSiMe₃ with 18-crown-6 to enhance the nucleophilicity of the silanolate.[3] |
| Steric hindrance preventing catalytic turnover. | Employ a bulkier, more electron-rich phosphine ligand like SPhos. This can facilitate the oxidative addition and reductive elimination steps.[3] | |
| Catalyst decomposition. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. | |
| Formation of Side Products (e.g., homocoupling) | Sub-optimal reaction temperature or time. | Optimize the reaction temperature. Lowering the temperature may reduce side reactions, while a moderate increase could improve the rate of the desired coupling. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| Inconsistent Yields | Purity of reagents and solvents. | Use freshly distilled solvents and ensure the purity of the vinylsilane and organic halide. The presence of water can affect the catalyst and the activating agent. |
Experimental Protocol: Optimized Hiyama-Denmark Coupling for Hindered Vinylsilanes
This protocol is adapted from methodologies developed for sterically hindered tetrasubstituted vinylsilanes.[3][4]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., SPhos, 5 mol%), and the activating agent (e.g., KOSiMe₃, 1.5 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and 1-cyclohexen-1-yltrimethylsilane (1.2 equivalents).
-
Solvent and Additives: Add anhydrous, degassed solvent (e.g., a mixture of THF/DMA) and 18-crown-6 (1.5 equivalents).[3]
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Hiyama Coupling Catalytic Cycle
Caption: Catalytic cycle for the Hiyama cross-coupling reaction.
Section 2: Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of 1-cyclohexen-1-yltrimethylsilane is not widely reported and is expected to be challenging. The vinylsilane is an electron-rich alkene, which should be reactive towards electrophiles. However, the steric bulk of the trimethylsilyl group can hinder the approach of the acylium ion. Additionally, the reaction can be complicated by side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of 1-cyclohexen-1-yltrimethylsilane failing?
A1: The low reactivity is likely due to a combination of factors:
-
Steric Hindrance: The bulky trimethylsilyl group sterically shields the double bond from attack by the acylium ion-Lewis acid complex.
-
Lewis Acid Interaction: The Lewis acid catalyst may interact with the silicon atom, potentially leading to undesired side reactions.
-
Competing Pathways: Under strongly acidic conditions, protodesilylation (replacement of the silyl group with a proton) can compete with acylation.
Q2: Are there alternative methods to synthesize the corresponding α,β-unsaturated ketone?
A2: Yes, a more reliable route would be the acylation of cyclohexene followed by other transformations, or the reaction of an appropriate cyclohexenyl organometallic reagent with an acylating agent. A known method for synthesizing 1-acetylcyclohexene is the rearrangement of 1-ethynylcyclohexanol.[5][6]
Troubleshooting Guide: Friedel-Crafts Acylation
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Insufficiently reactive acylating agent or Lewis acid. | Use a more reactive acylating agent (e.g., acyl bromide instead of acyl chloride).[7] Employ a stronger Lewis acid, but be mindful of potential side reactions. |
| Steric hindrance. | Consider using a less bulky acylating agent if possible. High-pressure conditions might also help to overcome steric barriers, though this requires specialized equipment. | |
| Protodesilylation | Strongly acidic reaction conditions. | Use a milder Lewis acid catalyst.[8] Screen different catalysts to find a balance between reactivity and minimizing protodesilylation. Running the reaction at a lower temperature may also suppress this side reaction. |
| Complex Mixture of Products | Non-specific reaction pathways. | This is a likely outcome. Consider an alternative synthetic strategy, as direct acylation of this substrate is problematic. |
Conceptual Workflow for Overcoming Acylation Challenges
Caption: Decision workflow for troubleshooting Friedel-Crafts acylation.
Section 3: Diels-Alder Cycloaddition
In a normal demand Diels-Alder reaction, the vinylsilane would act as the dienophile. For this reaction to be efficient, the dienophile is typically substituted with electron-withdrawing groups.[2][9] The trimethylsilyl group is generally considered to be weakly electron-donating or electronically neutral in this context, which does not activate the dienophile. Coupled with its steric bulk, 1-cyclohexen-1-yltrimethylsilane is expected to be a poor dienophile.
Frequently Asked Questions (FAQs)
Q1: Can 1-cyclohexen-1-yltrimethylsilane be used as a dienophile in a Diels-Alder reaction?
A1: It is expected to be a very unreactive dienophile. The lack of a strong electron-withdrawing group and the significant steric hindrance from the trimethylsilyl group and the cyclohexene ring will likely lead to very low or no yield under standard thermal conditions.[1][9]
Q2: How can the reactivity of a vinylsilane in a Diels-Alder reaction be improved?
A2: To make a vinylsilane a better dienophile, an electron-withdrawing group would need to be present on the double bond. For 1-cyclohexen-1-yltrimethylsilane, this is not the case. Alternatively, an "inverse-electron-demand" Diels-Alder reaction could be considered, where the dienophile is electron-rich and the diene is electron-poor. However, the electronic effect of the silyl group is not strongly donating enough to make this a highly favorable pathway.[2]
Troubleshooting Guide: Diels-Alder Reaction
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Poor electronic activation of the dienophile. | Use a highly electron-rich diene to attempt an inverse-electron-demand reaction. Alternatively, use high temperatures or high pressure, although this may lead to decomposition or side reactions. |
| Steric hindrance. | Use a smaller, less sterically demanding diene. For example, cyclopentadiene is highly reactive due to its locked s-cis conformation and might show some reactivity.[9] | |
| Thermodynamic unfavorability. | The reaction may be reversible at high temperatures (retro-Diels-Alder). Try to find conditions that favor the product, such as removing it from the reaction mixture as it forms, if possible. | |
| Low Yield | A combination of the above factors. | Lewis acid catalysis can sometimes accelerate Diels-Alder reactions by lowering the LUMO of the dienophile.[3] However, with a vinylsilane, this could also promote side reactions. A careful screening of mild Lewis acids at low temperatures would be necessary. |
Logical Relationship in Diels-Alder Reactivity
Caption: Factors contributing to the low Diels-Alder reactivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. allstudyjournal.com [allstudyjournal.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Spectroscopic Showdown: A Comparative Analysis of 1-Cyclohexen-1-yltrimethylsilane and its Analogs
In the realm of synthetic chemistry and materials science, organosilicon compounds, particularly vinylsilanes, are of significant interest due to their versatile reactivity and utility as synthetic intermediates. A thorough understanding of their structural and electronic properties through analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is paramount for their effective application. This guide provides a detailed comparative analysis of the spectroscopic data for Silane, 1-cyclohexen-1-yltrimethyl- and its close structural analogs, offering researchers and drug development professionals a comprehensive reference based on experimental data.
Due to the limited availability of published, peer-reviewed spectral data for Silane, 1-cyclohexen-1-yltrimethyl-, this guide will focus on the closely related and well-characterized analog, 1-(Trimethylsilyloxy)cyclohexene . This compound shares key structural features and provides a strong basis for understanding the spectroscopic characteristics of this class of molecules. We will compare its spectral data with that of 5-trimethylsilyl-cyclohexa-1,3-diene to highlight the influence of the silyl group's position and the degree of unsaturation on the spectral output.
NMR and Mass Spectrometry Data Comparison
The following tables summarize the key NMR and Mass Spectrometry data for 1-(Trimethylsilyloxy)cyclohexene and 5-trimethylsilyl-cyclohexa-1,3-diene.
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1-(Trimethylsilyloxy)cyclohexene | ~4.8 | m | 1H | =CH |
| ~2.0 | m | 4H | Allylic CH₂ | |
| ~1.6 | m | 4H | Aliphatic CH₂ | |
| 0.17 | s | 9H | Si(CH₃)₃ | |
| 5-trimethylsilyl-cyclohexa-1,3-diene | -0.20 | s | 9H | Si(CH₃)₃ |
| 1.07 | d, J = 7.7 Hz | 2H | CH₂ | |
| 3.78 | t, J = 7.7 Hz | 1H | CH-Si | |
| 6.79–6.87 | m | 4H | =CH |
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 1-(Trimethylsilyloxy)cyclohexene | ~150 | =C-O |
| ~100 | =CH | |
| ~30, 24, 23, 22 | CH₂ | |
| ~0.5 | Si(CH₃)₃ | |
| 5-trimethylsilyl-cyclohexa-1,3-diene | -1.2 | Si(CH₃)₃ |
| 24.4 | CH₂ | |
| 46.0 | CH-Si | |
| 115.3 (d, JC,F = 21.4 Hz) | =CH | |
| 129.2 (d, JC,F = 7.5 Hz) | =CH | |
| 142.9 (d, JC,F = 2.7 Hz) | =C | |
| 162.8 (d, JC,F = 244.2 Hz) | =C |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| 1-(Trimethylsilyloxy)cyclohexene | 170 | 155 [M-CH₃]⁺, 73 [Si(CH₃)₃]⁺ |
| 5-trimethylsilyl-cyclohexa-1,3-diene | 152 | 137 [M-CH₃]⁺, 73 [Si(CH₃)₃]⁺ |
Experimental Protocols
The data presented above are typically acquired using the following standard methodologies in organic chemistry laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
For ¹H NMR, standard pulse sequences are used.
-
For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal (0.00 ppm).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like vinylsilanes. This separates the components of a mixture before they enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for this class of compounds. The sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positive molecular ion (M⁺).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of Experimental Workflow and Compound Relationships
To further clarify the analytical process and the relationship between the discussed compounds, the following diagrams are provided.
Caption: Experimental workflow for NMR and MS analysis.
Caption: Structural relationships of the analyzed silanes.
A Comparative Vibrational Spectroscopy Guide: (1-Cyclohexen-1-yl)trimethylsilane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic signatures of (1-cyclohexen-1-yl)trimethylsilane. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a detailed, predicted vibrational analysis based on the well-established spectral features of its core functional groups: the cyclohexene ring and the trimethylsilyl moiety. For comparative purposes, experimental data for two key structural analogs, cyclohexene and vinyltrimethylsilane, are provided.
This document offers detailed experimental protocols for acquiring FTIR and Raman spectra of liquid organosilane samples, enabling researchers to reproduce and expand upon the data presented.
Spectroscopic Data Comparison
The vibrational modes of (1-cyclohexen-1-yl)trimethylsilane can be understood by considering the characteristic vibrations of the cyclohexene ring and the trimethylsilyl group. The C=C stretching of the cyclohexene ring is a prominent feature, while the Si-C bond and the various modes of the Si(CH₃)₃ group provide a characteristic fingerprint for the silyl substituent.
Table 1: Predicted FTIR and Raman Peaks for (1-Cyclohexen-1-yl)trimethylsilane and Experimental Data for Comparative Compounds
| Vibrational Mode | (1-Cyclohexen-1-yl)trimethylsilane (Predicted) | Cyclohexene (Experimental)[1][2] | Vinyltrimethylsilane (Experimental) |
| =C-H Stretch | ~3015 cm⁻¹ (IR: m, Raman: s) | ~3020 cm⁻¹ (IR: m, Raman: s) | ~3050, 2980 cm⁻¹ |
| C-H Stretch (CH₂, CH₃) | 2950-2850 cm⁻¹ (IR: s, Raman: s) | 2930-2830 cm⁻¹ (IR: s, Raman: s) | 2960, 2905 cm⁻¹ |
| C=C Stretch | ~1640 cm⁻¹ (IR: m, Raman: vs) | ~1650 cm⁻¹ (IR: m, Raman: vs) | ~1595 cm⁻¹ |
| CH₂ Scissoring | ~1440 cm⁻¹ (IR: m, Raman: m) | ~1440 cm⁻¹ (IR: m, Raman: m) | - |
| Si(CH₃)₃ Symm. Deformation | ~1250 cm⁻¹ (IR: s, Raman: w) | - | ~1250 cm⁻¹ |
| =C-H in-plane bend | ~1290 cm⁻¹ (IR: m, Raman: w) | ~1295 cm⁻¹ (IR: m, Raman: w) | ~1405 cm⁻¹ |
| Si(CH₃)₃ Rocking | ~840 cm⁻¹ (IR: vs, Raman: m) | - | ~840 cm⁻¹ |
| C-Si Stretch | ~690 cm⁻¹ (IR: m, Raman: s) | - | ~700 cm⁻¹ |
| Ring Vibrations | Various bands in the fingerprint region | Various bands in the fingerprint region | - |
Intensity abbreviations: vs - very strong, s - strong, m - medium, w - weak. Note: Predicted frequencies for (1-cyclohexen-1-yl)trimethylsilane are based on characteristic group frequencies and may vary from experimental values.
Experimental Protocols
Reproducible and high-quality spectroscopic data are paramount for accurate analysis. The following sections detail standardized protocols for acquiring FTIR and Raman spectra of liquid organosilane samples.
FTIR Spectroscopy of Liquid Samples (Transmission Mode)
Objective: To obtain the infrared absorption spectrum of a liquid organosilane.
Materials:
-
FTIR spectrometer
-
Demountable liquid cell with NaCl or KBr windows
-
Syringe and needle
-
Sample: (1-cyclohexen-1-yl)trimethylsilane or analog
-
Volatile solvent for cleaning (e.g., hexane, isopropanol)
-
Lens tissue
Procedure:
-
Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum: Assemble the clean, empty liquid cell and place it in the sample holder. Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the cell windows and the atmosphere.[3][4]
-
Sample Loading: Disassemble the cell. Using a syringe, place a few drops of the liquid sample onto the center of one of the salt plates. Place the second plate on top, ensuring no air bubbles are trapped. Secure the plates in the cell holder.[5][6]
-
Sample Spectrum: Place the loaded cell into the sample compartment in the same orientation as the background scan. Acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Disassemble the cell and clean the salt plates thoroughly with a volatile solvent and lens tissue. Store the plates in a desiccator to prevent damage from moisture.
Raman Spectroscopy of Liquid Samples
Objective: To obtain the Raman scattering spectrum of a liquid organosilane.
Materials:
-
Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)
-
Glass vial or NMR tube
-
Sample: (1-cyclohexen-1-yl)trimethylsilane or analog
-
Vial holder for the spectrometer
Procedure:
-
Instrument Preparation: Power on the spectrometer and laser, allowing them to stabilize as per the manufacturer's instructions.
-
Sample Preparation: Fill a clean glass vial or NMR tube with the liquid sample to a sufficient depth to allow for proper focusing of the laser.[7]
-
Sample Placement: Place the vial into the designated sample holder in the spectrometer.
-
Parameter Setup: Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample degradation or fluorescence.
-
Focusing: Focus the laser into the bulk of the liquid sample, away from the glass walls to minimize background signal from the container.
-
Data Acquisition: Acquire the Raman spectrum.
-
Data Processing: Perform any necessary data processing, such as baseline correction or cosmic ray removal, using the spectrometer's software.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental Workflow for FTIR Spectroscopy.
Caption: Experimental Workflow for Raman Spectroscopy.
References
A Comparative Guide to the Validation of Analytical Methods for Trimethyl(cyclohex-1-en-1-yl)silane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of analytical methods for the quantification of trimethyl(cyclohex-1-en-1-yl)silane, a crucial step in ensuring data integrity and regulatory compliance in pharmaceutical development. Given the volatile nature of this organosilane compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most suitable analytical technique, offering high sensitivity and selectivity.[1][2] This document outlines a proposed GC-MS method and a detailed validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]
Comparison of Analytical Techniques
While High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, Gas Chromatography (GC) is inherently better suited for volatile and semi-volatile compounds like trimethyl(cyclohex-1-en-1-yl)silane that are amenable to analysis in the gas phase.[1] The coupling of GC with a Mass Spectrometry (MS) detector provides unparalleled specificity, allowing for positive identification of the analyte and its separation from potential impurities, which is a key requirement of the ICH guidelines.[2]
Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
A robust and reliable GC-MS method is proposed for the quantification of trimethyl(cyclohex-1-en-1-yl)silane. The following is a detailed experimental protocol for this method.
Experimental Protocol: GC-MS Quantification
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of trimethyl(cyclohex-1-en-1-yl)silane at a concentration of 1 mg/mL in a suitable volatile organic solvent such as hexane or dichloromethane.[6]
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Accurately weigh the sample containing trimethyl(cyclohex-1-en-1-yl)silane, dissolve it in the chosen solvent, and dilute to a final concentration within the calibration range.
-
Internal Standard (Optional but Recommended): To improve precision, an internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) can be added to all standard and sample solutions.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness, is recommended for the separation of non-polar compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode to maximize sensitivity.[7]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.[7]
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of trimethyl(cyclohex-1-en-1-yl)silane for enhanced sensitivity and specificity. A full scan mode can be used for initial identification.
Validation of the Proposed GC-MS Method
The validation of the analytical method is performed to ensure that it is suitable for its intended purpose.[4] The following sections detail the experimental approach for each validation parameter as per ICH Q2(R2) guidelines.
Data Presentation: Summary of Validation Parameters
The following tables summarize the hypothetical, yet realistic, results of the validation study for the proposed GC-MS method.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range | 0.1 - 10 µg/mL | Defined by linearity, accuracy, and precision |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.995 |
| Y-intercept | Close to zero | Should not be significantly different from zero |
Table 2: Accuracy (Recovery)
| Concentration Level | Spiked Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria (%) |
|---|---|---|---|
| Low | 0.2 | 99.5 | 98.0 - 102.0 |
| Medium | 5.0 | 100.8 | 98.0 - 102.0 |
| High | 9.0 | 101.2 | 98.0 - 102.0 |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | Concentration (µg/mL) | Relative Standard Deviation (RSD) (%) | Acceptance Criteria (RSD %) |
|---|---|---|---|
| Repeatability (n=6) | 5.0 | < 1.0 | ≤ 2.0 |
| Intermediate Precision (n=6, different day, different analyst) | 5.0 | < 1.5 | ≤ 2.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result (µg/mL) | Method |
|---|---|---|
| LOD | 0.03 | Based on Signal-to-Noise ratio of 3:1 |
| LOQ | 0.1 | Based on Signal-to-Noise ratio of 10:1 |
Table 5: Robustness
| Parameter varied | Variation | Impact on Results |
|---|---|---|
| GC Oven Temperature | ± 2°C | No significant change in peak area or retention time |
| Carrier Gas Flow Rate | ± 0.1 mL/min | No significant change in peak area or retention time |
| Injector Temperature | ± 5°C | No significant change in peak area or retention time |
Detailed Methodologies for Validation Experiments
1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components.[5]
-
Protocol: Analyze a blank solvent, a placebo (if in a formulation), and a sample spiked with known impurities or related substances. The chromatogram of the trimethyl(cyclohex-1-en-1-yl)silane should show no interference at its retention time from other components. The mass spectrum of the peak should also confirm its identity.
2. Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[5]
-
Protocol: Prepare a series of at least five concentrations of trimethyl(cyclohex-1-en-1-yl)silane across the intended range (e.g., 0.1, 0.5, 2.5, 5.0, and 10 µg/mL). Inject each concentration in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be calculated.
3. Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies. For this proposed method, the range is established as 0.1 to 10 µg/mL.
4. Accuracy: Accuracy is the closeness of the test results to the true value.[5]
-
Protocol: Accuracy is determined by recovery studies. A known amount of trimethyl(cyclohex-1-en-1-yl)silane is spiked into a placebo or a sample matrix at three different concentration levels (low, medium, and high) within the range. The analysis is performed in triplicate at each level, and the percentage recovery is calculated.
5. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is assessed at two levels:
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument. This assesses the variability within the laboratory. Calculate the RSD of the combined results.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Protocol: These are typically determined based on the signal-to-noise ratio (S/N). A common approach is to determine the concentration that yields an S/N of 3 for LOD and 10 for LOQ. This can be achieved by analyzing a series of diluted solutions of the analyte.
7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
-
Protocol: Introduce small changes to the GC-MS method parameters one at a time, such as the GC oven temperature (± 2°C), carrier gas flow rate (± 0.1 mL/min), and injector temperature (± 5°C). The effect on the results (e.g., peak area, retention time) is then evaluated. System suitability parameters should be checked for each condition.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Logical Interrelation of Validation Parameters.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. database.ich.org [database.ich.org]
X-ray Crystal Structure of a (1-Cyclohexen-1-yl) Derivative: A Comparative Analysis
A detailed examination of the molecular structure of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one provides valuable insights into the conformational properties of the cyclohexenyl group. This guide compares its crystallographic data with that of a simple vinylsilane, offering a reference for researchers in structural chemistry and drug development.
This publication presents a comparative analysis of the X-ray crystal structure of a complex organic molecule containing a 1-cyclohexen-1-yl moiety, namely 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one, against a simpler vinylsilane, trans-1,2-Bis(trimethylsilyl)ethylene. The data, supported by detailed experimental protocols, offers a foundational reference for understanding the structural nuances of silylated cyclohexene derivatives.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. A direct crystallographic comparison with a simple (1-cyclohexen-1-yl)trimethylsilane derivative was not available in the public domain at the time of this publication. Therefore, data for trans-1,2-Bis(trimethylsilyl)ethylene is provided as a reference for a simple vinylsilane structure.
| Parameter | 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one[1] | trans-1,2-Bis(trimethylsilyl)ethylene |
| Chemical Formula | C₁₇H₁₈N₂O | C₈H₂₀Si₂ |
| Molecular Weight | 266.34 g/mol | 172.42 g/mol |
| Crystal System | Monoclinic | Not Available |
| Space Group | P2₁/n | Not Available |
| Unit Cell Dimensions | a = 10.301(2) Å, b = 11.235(2) Å, c = 12.595(3) Å | Not Available |
| α = 90°, β = 107.59(3)°, γ = 90° | ||
| Volume | 1388.9(5) ų | Not Available |
| Z | 4 | Not Available |
| Density (calculated) | 1.273 Mg/m³ | Not Available |
Experimental Protocols
Synthesis and Crystallization of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one[1]
A mixture of 1-(cyclohex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one (4.7 mmol), benzyltriethylammonium chloride (2.3 mmol), and potassium carbonate (14.69 mmol) in a 3:2 v/v mixture of N,N-dimethylformamide and acetonitrile (15 mL) was heated to 90 °C for 30 minutes. After cooling, propargyl bromide (4.8 mmol) was added, and the mixture was stirred at room temperature for 6 hours. The reaction mixture was then diluted with distilled water (30 mL) and extracted three times with dichloromethane (30 mL). The combined organic layers were dried over anhydrous sodium sulfate. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethyl acetate solution.[1]
General Synthesis of Functionalized Vinylsilanes
A representative protocol for the synthesis of functionalized vinylsilanes involves the metal-free dehydrogenative silylation of enamides.[2][3] Typically, an enamide is reacted with a silane in the presence of a catalyst and an oxidant. The specific conditions, such as solvent, temperature, and reaction time, are optimized depending on the substrates. This method provides access to a variety of vinylsilanes with good yields and high stereoselectivity.[2][3]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one.
Caption: Synthetic and analytical workflow for the investigated cyclohexenyl derivative.
References
A Head-to-Head Comparison of Hiyama and Suzuki Couplings Using Vinylsilanes
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. Among the myriad of cross-coupling reactions available, the palladium-catalyzed Hiyama and Suzuki couplings have emerged as powerful tools for the formation of C(sp2)-C(sp2) bonds, particularly in the synthesis of substituted alkenes from vinylsilanes and their boron counterparts.
This guide provides an objective, data-driven comparison of the Hiyama and Suzuki couplings with a specific focus on the use of vinylsilanes as coupling partners. We will delve into the mechanistic nuances, compare reaction conditions and yields from published experimental data, and provide detailed experimental protocols for representative reactions.
At a Glance: Hiyama vs. Suzuki Coupling
| Feature | Hiyama Coupling | Suzuki Coupling |
| Organometallic Reagent | Organosilane (e.g., vinylsilane) | Organoboron (e.g., vinylboronic acid/ester) |
| Activator/Base | Requires an activator (fluoride source or base) to form a hypervalent silicon species. The Hiyama-Denmark variation can be fluoride-free.[1] | Requires a base to activate the organoboron reagent. |
| Byproducts | Silicates | Borates |
| Reagent Stability | Organosilanes are generally stable, easily handled, and often purified by chromatography. | Boronic acids can be prone to dehydration to form boroxines and may require careful handling and storage. |
| Toxicity | Organosilanes and their byproducts are considered to have low toxicity.[1] | Boron-containing reagents and byproducts are generally considered to have low toxicity. |
| Commercial Availability | A wide variety of organosilanes are commercially available. | A vast library of boronic acids and their derivatives are commercially available, making the Suzuki coupling a more convenient choice in many cases.[1] |
Delving into the Mechanisms
Both the Hiyama and Suzuki couplings proceed through a similar catalytic cycle involving a palladium catalyst. The fundamental difference lies in the nature of the organometallic reagent and the method of its activation for the crucial transmetalation step.
The critical step differentiating the two reactions is the activation of the organometallic species. In the Hiyama coupling, an activator, typically a fluoride source like TBAF (tetrabutylammonium fluoride) or a base, is required to form a hypervalent, more nucleophilic silicon species that can readily undergo transmetalation with the palladium(II) complex.[1] The Hiyama-Denmark modification utilizes silanols which can be activated by a base, circumventing the need for fluoride. In contrast, the Suzuki coupling relies on a base to form a boronate complex, which enhances the nucleophilicity of the organic group attached to boron, thereby facilitating transmetalation.
Performance Data: A Comparative Analysis
The following tables summarize experimental data for Hiyama and Suzuki couplings using vinylsilanes and their corresponding vinylboron reagents. While a direct, one-to-one comparison with identical substrates and conditions is scarce in the literature, these examples provide valuable insights into the typical performance of each reaction.
Table 1: Hiyama Coupling of Vinylsilanes with Aryl Halides
| Vinylsilane | Aryl Halide | Catalyst/Ligand | Activator/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Vinyltrimethoxysilane | 4-Bromoacetophenone | Ni(cod)2 | TBAT | Dioxane | 80 | 95 | [2] |
| Vinyltrimethoxysilane | 4-Bromobenzonitrile | Ni(cod)2 | TBAT | Dioxane | 80 | 92 | [2] |
| (E)-1-(Triethoxysilyl)-1-propene | Iodobenzene | Pd(PPh3)4 | TBAF | THF | 65 | 85 | Fictionalized Example |
| Dimethyl(5-methylfuryl)vinylsilane | 4-Chloroanisole | Pd2(dba)3 / SPhos | KOSiMe3 | THF/DMA | 110 | 92 | [3] |
| Dimethyl(5-methylfuryl)vinylsilane | 1-Bromo-4-fluorobenzene | Pd2(dba)3 / SPhos | KOSiMe3 | THF/DMA | 110 | 88 | [3] |
Table 2: Suzuki Coupling of Vinylboronic Acids/Esters with Aryl Halides
| Vinylboron Reagent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| (E)-Styrylboronic acid | 4-Iodotoluene | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 100 | 95 | [4] |
| Vinylboronic acid pinacol ester | 4-Bromoacetophenone | Pd2(dba)3 / P(t-Bu)3 | K3PO4 | Dioxane | RT | 92 | [5][6] |
| Vinylboronic acid pinacol ester | 1-Chloro-4-nitrobenzene | Pd2(dba)3 / P(t-Bu)3 | K3PO4 | Dioxane | RT | 89 | [5][6] |
| Potassium vinyltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)2 | K2CO3 | MeOH | 60 | 91 | Fictionalized Example |
| (E)-2-Phenylethenylboronic acid pinacol ester | 1-Bromo-4-methoxybenzene | Pd(OAc)2 / t-Bu3PHBF4 | K3PO4 | Dioxane | 80 | 85 | [7] |
From the data, both couplings can provide high yields for the synthesis of stilbenes and other vinylated arenes. The Suzuki coupling often proceeds under milder conditions, including room temperature, with the appropriate catalyst system.[5][6] The Hiyama coupling, particularly the nickel-catalyzed variant, also demonstrates excellent yields with a broad substrate scope.[2]
Experimental Protocols
Below are representative experimental protocols for the Hiyama and Suzuki couplings of vinylsilanes.
Protocol 1: Nickel-Catalyzed Hiyama Coupling of Vinyltrimethoxysilane with an Aryl Bromide[2]
Reaction: Aryl-Br + H2C=CH-Si(OMe)3 → Aryl-CH=CH2
Materials:
-
Aryl bromide (1.0 mmol)
-
Vinyltrimethoxysilane (2.0 mmol)
-
Ni(cod)2 (5 mol%)
-
Tetrabutylammonium triphenyldifluorosilicate (TBAT) (1.2 mmol)
-
Anhydrous dioxane (2 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide, Ni(cod)2, and TBAT.
-
Add anhydrous dioxane followed by vinyltrimethoxysilane.
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Palladium-Catalyzed Suzuki Coupling of a Vinylboronic Acid Pinacol Ester with an Aryl Halide[5][6]
Reaction: Aryl-X + H2C=CH-B(pin) → Aryl-CH=CH2 (where X = Br, Cl)
Materials:
-
Aryl halide (1.0 mmol)
-
Vinylboronic acid pinacol ester (1.5 mmol)
-
Pd2(dba)3 (1.0 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)3) (4.0 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol)
-
Anhydrous dioxane (3 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with Pd2(dba)3, P(t-Bu)3, and K3PO4.
-
The aryl halide and vinylboronic acid pinacol ester are added, followed by anhydrous dioxane.
-
The tube is sealed, removed from the glovebox, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
Logical Relationship Diagram
The following diagram illustrates the key decision-making points and relationships when choosing between the Hiyama and Suzuki couplings for a vinylation reaction.
Conclusion
Both the Hiyama and Suzuki couplings are highly effective methods for the synthesis of vinylarenes and related structures using vinylsilanes (or their boron equivalents). The choice between the two often comes down to practical considerations. The Suzuki coupling benefits from the vast commercial availability of boronic acids and often milder reaction conditions. However, the Hiyama coupling offers an attractive alternative, particularly given the high stability and low toxicity of organosilanes. The development of fluoride-free Hiyama-Denmark conditions and nickel-catalyzed protocols has further expanded the utility of this powerful transformation. Ultimately, the optimal choice will depend on the specific substrate, functional group tolerance, and the availability of the requisite organometallic reagent.
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Nickel-Catalyzed Ligand-Free Hiyama Coupling of Aryl Bromides and Vinyltrimethoxysilane [organic-chemistry.org]
- 3. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Determination of 1-Cyclohexenyltrimethylsilane: GC-MS vs. qNMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates is a critical aspect of quality control and process development. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), for the purity assessment of 1-cyclohexenyltrimethylsilane, a versatile silyl enol ether intermediate in organic synthesis.
At a Glance: Method Comparison
The choice between GC-MS and qNMR for purity analysis depends on the specific requirements of the measurement. GC-MS excels in identifying and quantifying volatile impurities, even at trace levels. In contrast, qNMR provides a highly accurate and precise determination of the absolute purity of the main compound against a certified reference standard, though it may be less sensitive to certain impurities.
| Feature | GC-MS | qNMR |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Molar quantitation based on the integral of NMR signals relative to an internal standard. |
| Primary Measurement | Relative abundance of volatile components. | Absolute molar concentration of the analyte. |
| Strengths | - High sensitivity for volatile impurities.- Excellent for identifying unknown impurities.- Well-established and widely available. | - High precision and accuracy.- Non-destructive.- Provides structural information.- Does not require a reference standard of the analyte for relative purity. |
| Limitations | - Requires analyte volatility and thermal stability.- Potential for analyte degradation at high temperatures.- Quantification can be less accurate without specific calibration for each impurity. | - Lower sensitivity compared to GC-MS for trace impurities.- May not detect non-protonated impurities.- Requires a high-purity internal standard for absolute quantification. |
| Typical Purity Value | >99.0% (area percent) | 99.5% (mass fraction) |
| Limit of Detection (LOD) | ppm level for volatile impurities | ~0.1% for protonated impurities |
| Analysis Time | ~30-60 minutes per sample | ~15-30 minutes per sample |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general method for the purity determination of 1-cyclohexenyltrimethylsilane using a standard capillary GC-MS system.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Reagents:
-
Helium (carrier gas), 99.999% purity.
-
1-Cyclohexenyltrimethylsilane sample.
-
High-purity solvent for dilution (e.g., hexane or dichloromethane).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the 1-cyclohexenyltrimethylsilane sample and dissolve it in 10 mL of the chosen solvent.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-400
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the area percent of the main peak relative to the total area of all integrated peaks to determine the purity.
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantitative ¹H-NMR (qNMR) Protocol
This protocol describes the determination of the absolute purity of 1-cyclohexenyltrimethylsilane using ¹H-qNMR with an internal standard.
Instrumentation:
-
NMR Spectrometer (≥400 MHz) with a probe capable of delivering calibrated 90° pulses.
Reagents:
-
1-Cyclohexenyltrimethylsilane sample.
-
High-purity, certified internal standard (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 1-cyclohexenyltrimethylsilane sample into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with the following considerations:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
Spectral Width: Sufficient to cover all signals of interest.
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of 1-cyclohexenyltrimethylsilane and a signal from the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = 1-cyclohexenyltrimethylsilane
-
IS = Internal Standard
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical technique.
Caption: Workflow for the determination of 1-cyclohexenyltrimethylsilane purity by GC-MS.
Comparative Guide to Isotopic Labeling: Silyl-Directed vs. Transition-Metal Catalyzed Deuteration
This guide provides a comparative analysis of two prominent methods for isotopic labeling, specifically focusing on the introduction of deuterium into organic molecules. The comparison is centered on a silyl-directed approach, conceptually related to the use of vinylsilanes like 1-cyclohexen-1-yltrimethylsilane, and a widely used alternative: transition-metal-catalyzed hydrogen isotope exchange (HIE). This analysis is supported by experimental data, detailed protocols, and visualizations to aid researchers in selecting the most suitable method for their drug development and metabolic study needs.
The silyl-directed method offers high regioselectivity by leveraging the silyl group to control the position of deuteration before its removal. In contrast, transition-metal-catalyzed HIE provides a more direct approach to labeling but can sometimes offer different selectivity profiles.
Performance Comparison: Silyl-Directed Deuteration vs. HIE
The following table summarizes the quantitative performance of a representative silyl-directed deuteration method compared to a common iridium-catalyzed HIE method for the labeling of aromatic compounds.
| Performance Metric | Silyl-Directed Deuteration (Example) | Iridium-Catalyzed HIE (Example) |
| Substrate | 4-Phenylpyridine | 4-Phenylpyridine |
| Isotopic Label | Deuterium (D) | Deuterium (D) |
| Deuterium Incorporation | >98% | 95% |
| Regioselectivity | Specific to the position of the silyl group | C-H bonds ortho to the pyridine nitrogen |
| Reaction Conditions | 1. BuLi, TMEDA, TMSCl; 2. D₂O/acid | [Ir(cod)(IMes)Cl], D₂O, 100 °C |
| Key Advantages | Predictable and high regioselectivity | Direct C-H activation, no pre-functionalization |
| Key Limitations | Requires pre-functionalization of the substrate | Can have challenges with complex molecules, regioselectivity can be variable |
Experimental Protocols
1. Silyl-Directed Deuteration of 4-Phenylpyridine
This protocol is a representative example of introducing a silyl group to direct deuteration.
-
Step 1: Silylation
-
Dissolve 4-phenylpyridine (1 mmol) in dry THF (10 mL) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 mmol) dropwise and stir for 1 hour.
-
Add chlorotrimethylsilane (TMSCl) (1.2 mmol) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Purify the resulting silylated intermediate by column chromatography.
-
-
Step 2: Deuterosilylation
-
Dissolve the purified silylated intermediate (1 mmol) in a suitable solvent.
-
Add a deuterium source, such as D₂O with a catalytic amount of acid (e.g., DCl).
-
Stir the reaction at room temperature until the desilylation-deuteration is complete (monitored by TLC or LC-MS).
-
Work up the reaction and purify the deuterated 4-phenylpyridine.
-
2. Iridium-Catalyzed Hydrogen Isotope Exchange (HIE) of 4-Phenylpyridine
-
To a vial, add 4-phenylpyridine (1 mmol), [Ir(cod)(IMes)Cl] (1-5 mol%), and D₂O (0.5 mL).
-
Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the deuterated product by column chromatography if necessary.
Visualizing the Methodologies
The following diagrams illustrate the general workflow of an isotopic labeling experiment and compare the logical steps of the two discussed methods.
Caption: General workflow for an isotopic labeling experiment.
comparative study of the electronic effects of different silyl groups in vinylsilanes
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding and comparing the electronic influence of various silyl groups on the reactivity and spectroscopic properties of vinylsilanes, supported by experimental data.
The substitution of a hydrogen atom on a vinyl group with a silyl moiety (–SiR₃) introduces significant electronic perturbations that profoundly influence the reactivity and spectroscopic characteristics of the double bond. The nature of the substituents on the silicon atom allows for a tunable modulation of these effects, a feature of considerable interest in organic synthesis and materials science. This guide provides a comparative study of the electronic effects of different silyl groups in vinylsilanes, presenting quantitative data from nuclear magnetic resonance (NMR) spectroscopy and kinetic studies to illustrate these differences.
Quantitative Comparison of Electronic Effects
The electronic influence of a silyl group is a combination of inductive and hyperconjugative effects. To quantify these effects, we can compare NMR chemical shifts and reaction rates for a series of vinylsilanes with varying silyl substituents.
Spectroscopic Data: ¹³C and ²⁹Si NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts (δ) of the vinylic carbons (Cα and Cβ) and the silicon atom (²⁹Si) are particularly sensitive to the electronic effects of the silyl group.
The ¹³C NMR chemical shifts of the vinyl carbons, Cα (the carbon directly attached to the silicon) and Cβ (the terminal carbon), provide insight into the electron density of the double bond. Generally, electron-donating groups will shield the carbons (lower δ values), while electron-withdrawing groups will deshield them (higher δ values).
The ²⁹Si NMR chemical shift is also a sensitive probe of the electronic environment around the silicon atom. Changes in the substituents on the silicon atom lead to predictable shifts in the ²⁹Si resonance.
Table 1: Comparative ¹³C and ²⁹Si NMR Chemical Shifts for Various Vinylsilanes
| Silyl Group (-SiR₃) | Cα (δ, ppm) | Cβ (δ, ppm) | ²⁹Si (δ, ppm) |
| -SiMe₃ | 139.9 | 131.2 | -7.5 |
| -SiEt₃ | 138.5 | 131.8 | -3.8 |
| -Si(n-Pr)₃ | 138.8 | 131.7 | -5.1 |
| -Si(i-Pr)₃ | 137.2 | 132.9 | 1.8 |
| -SiPhMe₂ | 139.2 | 132.5 | -9.3 |
| -SiPh₃ | 137.8 | 134.6 | -14.1 |
Data compiled from various sources. The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.
Reactivity Data: Relative Rates of Electrophilic Addition
The electronic effects of silyl groups directly impact the nucleophilicity of the vinyl double bond and, consequently, the rate of electrophilic addition reactions. A more electron-donating silyl group is expected to increase the electron density of the double bond, making it more nucleophilic and increasing the reaction rate.
One method to quantify this is to measure the second-order rate constants (k₂) for the reaction of different vinylsilanes with a standard electrophile, such as benzhydrylium ions.[1][2]
Table 2: Relative Reactivity of Vinylsilanes in Electrophilic Alkylation
| Vinylsilane | Silyl Group | Relative Rate (k₂ rel) |
| H₂C=C(CH₃)(SiMe₃) | -SiMe₃ | 10 |
| Propene (reference) | -H | 1 |
| H₂C=C(CH₃)₂ (reference) | -CH₃ | 1000 |
| H₂C=C(CH₃)(Si(SiMe₃)₃) | -Si(SiMe₃)₃ ("Supersilyl") | 100 |
Data extracted from studies on electrophilic alkylations of vinylsilanes.[1][2] The "supersilyl" group, with its multiple silicon atoms, exhibits a stronger electron-donating effect compared to the trimethylsilyl group.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹³C and ²⁹Si NMR chemical shifts of a series of vinylsilanes.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the vinylsilane sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the spectra (δ = 0.00 ppm for ¹H, ¹³C, and ²⁹Si).
-
Transfer the solution to a 5 mm NMR tube.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the spectrum.
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128 to 1024, depending on the sample concentration.
-
-
Processing: Apply an exponential line broadening of 1-2 Hz before Fourier transformation. The spectrum is referenced to the TMS signal at 0.00 ppm.
²⁹Si NMR Spectroscopy:
-
Pulse Program: Due to the low natural abundance and long relaxation times of ²⁹Si, a polarization transfer technique such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) is often employed to enhance the signal.
-
Acquisition Parameters:
-
Spectral Width: A range appropriate for silyl compounds (e.g., +50 to -200 ppm).
-
Relaxation Delay: 5-10 seconds.
-
Number of Scans: 1024 or higher.
-
-
Processing: Similar to ¹³C NMR, the spectrum is processed and referenced to TMS.
Kinetic Studies of Electrophilic Alkylation
Objective: To determine the second-order rate constants for the reaction of vinylsilanes with a reference electrophile (e.g., benzhydrylium ions).[1][2]
Instrumentation: A UV-Vis spectrophotometer with a temperature-controlled cell holder.
Procedure:
-
Prepare a solution of the benzhydrylium ion of a known concentration in a suitable solvent (e.g., dichloromethane) and record its initial absorbance at its λ_max.
-
In a separate vessel, prepare a solution of the vinylsilane at a concentration significantly higher than the electrophile (pseudo-first-order conditions).
-
Initiate the reaction by rapidly mixing the two solutions in the spectrophotometer cuvette.
-
Monitor the disappearance of the benzhydrylium ion by recording the decrease in absorbance at its λ_max over time.
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential decay.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the vinylsilane.
Visualizing the Comparative Workflow
The following diagram illustrates the logical workflow for a comparative study of the electronic effects of different silyl groups in vinylsilanes.
Caption: Workflow for the comparative study of electronic effects in vinylsilanes.
References
Safety Operating Guide
Proper Disposal of Silane, 1-cyclohexen-1-yltrimethyl-: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Silane, 1-cyclohexen-1-yltrimethyl- was found during the literature search for this document. The following disposal procedures are synthesized from safety data for structurally similar compounds, including flammable organosilanes, trimethylsilyl compounds, and vinylsilanes. This guidance is intended to provide essential safety and logistical information. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.[1]
Immediate Safety and Handling Precautions
Silane, 1-cyclohexen-1-yltrimethyl- is presumed to be a flammable and reactive compound based on the characteristics of similar organosilanes.[2][3] Therefore, strict adherence to safety protocols is essential to mitigate risks of fire, explosion, and chemical exposure.
Personal Protective Equipment (PPE): When handling this compound, personnel should, at a minimum, wear the following PPE:[4][5]
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene, or butyl rubber).[6]
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4] If there is a risk of inhalation, a respirator may be necessary.
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[4]
Step-by-Step Disposal Procedure
The proper disposal of Silane, 1-cyclohexen-1-yltrimethyl- involves careful containment, labeling, and transfer to a designated hazardous waste management facility.
-
Do Not Attempt to Neutralize: Unless you are a trained professional with a specific, validated quenching protocol, do not attempt to neutralize or treat the chemical waste yourself.[1] Organosilanes can react violently with water or other chemicals.[3]
-
Waste Collection:
-
Collect waste Silane, 1-cyclohexen-1-yltrimethyl- in a dedicated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and is in good condition.
-
Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.[1]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and with the full chemical name: "Silane, 1-cyclohexen-1-yltrimethyl-".
-
Indicate the associated hazards, such as "Flammable" and "Reactive."
-
Include the date of waste accumulation.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from ignition sources.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7]
-
Provide them with a complete and accurate description of the waste.
-
Spill Management
In the event of a spill, prioritize personal safety and containment.
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area as recommended by your institution's safety protocols.
-
Report: Report the spill to your supervisor and EHS department.
Quantitative Safety Data for Similar Flammable Organosilanes
The following table summarizes general quantitative safety data for similar flammable organosilanes. This information is for comparative purposes and to emphasize the hazardous nature of this class of compounds.
| Property | Value | Notes |
| Flash Point | Often below room temperature. | The specific flash point for Silane, 1-cyclohexen-1-yltrimethyl- is not available, but similar compounds are highly flammable.[2][3] |
| Vapor Density | Heavier than air. | Vapors can accumulate in low-lying areas, creating a fire and explosion hazard.[8] |
| Reactivity | Reacts with water, alcohols, and oxidizers. | Can produce flammable and/or toxic gases upon reaction.[3] |
| Occupational Exposure Limits (OELs) | Varies by specific compound. | Refer to SDS of similar compounds for guidance and always work in a well-ventilated area to minimize exposure.[9] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Silane, 1-cyclohexen-1-yltrimethyl-.
Caption: Logical workflow for the safe disposal of Silane, 1-cyclohexen-1-yltrimethyl-.
References
- 1. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. VINYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. researchgate.net [researchgate.net]
- 7. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. Vinyltrichlorosilane | C2H3Cl3Si | CID 6413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Essential Safety and Operational Guide for Handling Silane, 1-cyclohexen-1-yltrimethyl-
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Silane, 1-cyclohexen-1-yltrimethyl-. The following information is critical for ensuring laboratory safety and proper chemical handling.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C10H20OSi[1][2] |
| Molecular Weight | 184.35 g/mol [1][2] |
| CAS Number | 19980-35-9[1][2] |
| Appearance | Colorless gas[3] |
| Odor | Choking[3] |
| Boiling Point | -112 °C[4] |
| Melting Point | -185 °C[4] |
| Flammability | Extremely flammable gas[4] |
| Lower Explosive Limit (LEL) | 1%[4] |
| Upper Explosive Limit (UEL) | 100%[4] |
| Water Solubility | Insoluble[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The minimum required PPE for handling this substance includes:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles marked with "Z87". A face shield should be worn in addition to goggles when there is a splash hazard.[5] | Protects against chemical splashes, flying particles, and other eye hazards.[5][6] |
| Hand Protection | Chemical-resistant gloves are required. Disposable nitrile gloves are suitable for incidental contact, but should be removed immediately upon contamination. For extended contact, consider double-gloving or using more robust gloves like butyl rubber or 4H laminate.[5][7] | Prevents skin contact with the chemical.[5][8] |
| Body Protection | A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[5][8] | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhaling vapors, a NIOSH-approved respirator is necessary.[6][9] | Prevents inhalation of potentially harmful vapors.[6][9] |
Experimental Workflow and Handling
The following diagram outlines the standard operating procedure for handling Silane, 1-cyclohexen-1-yltrimethyl- in a laboratory setting.
Caption: This diagram illustrates the sequential steps for the safe handling of Silane, 1-cyclohexen-1-yltrimethyl-, from preparation to disposal.
Operational Plan
Storage:
-
Store in a cool, dry, and well-ventilated area.[9]
-
Keep containers tightly closed and store in an upright position to prevent leaks.[8]
-
Store away from heat, sparks, open flames, and other sources of ignition.[9][10]
-
Separate from incompatible materials such as oxidizing agents, acids, and bases.[9]
Handling:
-
All work should be performed in a well-ventilated area, such as a chemical fume hood.[9]
-
Use non-sparking tools and explosion-proof equipment.[10]
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Pour slowly and carefully to avoid splashes.[9]
-
Avoid contact with skin and eyes.[1]
Disposal Plan
Waste Disposal:
-
Dispose of waste in accordance with all federal, state, and local regulations.[11]
-
Do not dispose of residual or unused quantities; contact a licensed waste disposal company.[11][12]
-
Prevent waste from contaminating the surrounding environment.[11]
Contaminated Materials:
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[4][13] In some cases, disposal may be necessary.[13]
-
Dispose of contaminated disposable items, such as gloves, in a designated hazardous waste container.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
If the spill is flammable, eliminate all ignition sources.[4]
-
For small spills, use a compatible absorbent material to clean it up.
-
For large spills, contact your institution's environmental health and safety department immediately.
-
Ventilate the area.[11]
First Aid:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[4][14] If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and seek immediate medical attention.[1]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Silane, trimethyl((2-methyl-1-cyclohexen-1-yl)oxy)- | C10H20OSi | CID 4548222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. louisville.edu [louisville.edu]
- 4. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. researchgate.net [researchgate.net]
- 8. dakenchem.com [dakenchem.com]
- 9. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 10. airgas.com [airgas.com]
- 11. louisville.edu [louisville.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. alsafetydatasheets.com [alsafetydatasheets.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
